N-Benzylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVNOLLROCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169071 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-36-6 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17136-36-6 | |
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| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phenylmethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(PHENYLMETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of N-Benzylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a derivative of the amino acid glycine (B1666218), serves as a versatile building block in organic synthesis, particularly in the design and development of novel therapeutics and peptidomimetics. Its unique structural features, combining a benzyl (B1604629) group with the glycine backbone, impart specific physicochemical characteristics that are crucial for its application in medicinal chemistry and biochemical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available experimental data and methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Melting Point | 232 °C (decomposes) | [1][3][4] |
| Boiling Point | 308.9 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 2.29 ± 0.10 (Predicted) | [1][3] |
| logP (Octanol-Water Partition Coefficient) | -0.7 (Computed) | [5] |
| Appearance | White to off-white crystalline solid | [1][2] |
Solubility Profile
The solubility of this compound has been experimentally determined in a range of solvents at various temperatures. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.
A study by researchers measured the equilibrium solubility of this compound in eleven pure solvents and a binary mixture of water and ethanol (B145695) using a static gravimetric method.[6][7] The results indicated that solubility is positively correlated with temperature across all tested solvents.[6] The highest solubility was observed in water, while the lowest was in acetonitrile (B52724).[6]
The ranking of solubility in the tested pure solvents at 298.15 K is as follows: acetonitrile < dichloromethane (B109758) ≈ ethyl acetate (B1210297) < 1,4-dioxane (B91453) ≈ isopropyl alcohol < acetone (B3395972) < n-butyl alcohol < n-propyl alcohol < ethanol < methanol (B129727) < water.[6]
For instance, at 323.15 K, the mole fraction solubility in water was 2.136 × 10⁻², whereas at 283.15 K in acetonitrile, it was as low as 5.494 × 10⁻⁶.[6]
Experimental Methodologies
Solubility Determination (Static Gravimetric Method)
The solubility of this compound in various solvents was determined using a static gravimetric method.[6][7] This established technique involves the following general steps:
-
Equilibration: A supersaturated solution of this compound in the solvent of interest is prepared in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn.
-
Solvent Evaporation: The accurately weighed sample of the saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., vacuum oven at a specific temperature) until a constant weight of the solid this compound is obtained.
-
Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are used to calculate the solubility, typically expressed as a mole fraction or in grams per 100 g of solvent.
Powder X-ray diffraction (PXRD) was used to characterize the solid phase before and after the dissolution experiments to ensure that no crystal form transition occurred during the process.[6][7]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of glycine with phenylacetaldehyde.[1] This process can be represented by the following workflow:
Applications in Research and Development
This compound is a valuable intermediate in various scientific domains:
-
Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics.[8]
-
Biochemical Assays: It can be utilized as a substrate for enzymes such as alkaloid decarboxylase, enabling the measurement of enzyme activity.[1]
-
Plant Biology: this compound may act as a regulatory factor in the synthesis and metabolism of plant growth hormones.[1]
-
Drug Discovery: Its structural motif is incorporated into various molecules of pharmaceutical interest, and it is used in studies related to neurotransmitter receptors.[2][8]
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the primary literature and perform experimental verification of these properties under the conditions relevant to your research.
References
- 1. chembk.com [chembk.com]
- 2. CAS 17136-36-6: this compound | CymitQuimica [cymitquimica.com]
- 3. 17136-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of N-Benzylglycine from Glycine and Benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzylglycine from glycine (B1666218) and benzylamine, primarily focusing on the reductive amination of benzaldehyde (B42025) with glycine. This method represents a direct and efficient pathway to the target molecule. This document outlines two primary synthetic protocols, a comparison of their quantitative data, detailed experimental procedures, and visual diagrams to elucidate the reaction pathways and experimental workflows.
Core Synthesis Pathway: Reductive Amination
The most direct and widely utilized method for the synthesis of this compound from glycine and a benzyl (B1604629) source is the reductive amination of benzaldehyde with glycine. This process involves two key steps:
-
Schiff Base Formation: Glycine reacts with benzaldehyde in the presence of a base to form an intermediate imine, known as a Schiff base (N-benzylideneglycine).
-
Reduction: The Schiff base is subsequently reduced to the target this compound. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165).
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound via reductive amination, comparing the catalytic hydrogenation and sodium borohydride reduction methods.
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Yield | 90.4%[1] | Typically high, though specific yield for this reaction is not widely reported. General reductive aminations with NaBH4 can achieve yields of 85-95%. |
| Reaction Temperature | 10-40°C[1] | 0°C to room temperature |
| Reaction Time | 0.5-6 hours[1] | 1-12 hours |
| Pressure | ≤20 kg/cm ² (for hydrogenation)[1] | Atmospheric pressure |
| Key Reagents | Glycine, Benzaldehyde, NaOH, H₂, Palladium on Carbon (Pd/C) catalyst | Glycine, Benzaldehyde, NaOH, Sodium Borohydride (NaBH₄), Methanol (B129727) |
| Advantages | High yield, clean reaction | Milder reaction conditions, avoids handling of hydrogen gas and specialized pressure equipment |
| Disadvantages | Requires specialized hydrogenation equipment, handling of flammable hydrogen gas | Potential for side reactions if conditions are not optimized, requires careful control of reagent addition |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound.[1]
Materials:
-
Glycine
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Benzaldehyde
-
5% Palladium on Carbon (Pd/C) catalyst
-
Nitrogen gas
-
Hydrogen gas
-
35% Hydrochloric acid (HCl)
Procedure:
-
Schiff Base Formation:
-
In a suitable autoclave equipped with a stirrer and a thermometer, dissolve glycine (1.00 mol), sodium hydroxide (0.90 mol) in water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
To this solution, add benzaldehyde (1.05 mol).
-
-
Catalytic Hydrogenation:
-
Carefully add 5% Palladium-carbon catalyst to the reaction mixture.
-
Seal the autoclave and purge with nitrogen gas, then with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to ≤20 kg/cm ².
-
Stir the reaction mixture at a temperature between 10-40°C for 0.5-6 hours, monitoring hydrogen uptake until the reaction is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Acidify the filtrate with 35% hydrochloric acid to a pH of 1 or lower to precipitate the this compound hydrochloride.
-
Collect the precipitated crystals by filtration.
-
To obtain the free this compound, the hydrochloride salt can be neutralized with a suitable base and recrystallized.
-
Protocol 2: Synthesis of this compound using Sodium Borohydride Reduction
This protocol provides an alternative to catalytic hydrogenation, using a chemical reducing agent.
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric acid (HCl) for work-up
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve glycine (1.0 equiv) and sodium hydroxide (1.0 equiv) in a minimal amount of water.
-
Add methanol to the solution.
-
Cool the mixture in an ice bath and add benzaldehyde (1.0 equiv) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the Schiff base. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.0-1.5 equiv) to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the Schiff base.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to N-Benzylglycine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a synthetically versatile secondary amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining the hydrophobicity of a benzyl (B1604629) group with the foundational structure of glycine (B1666218), allow for the creation of novel peptide and small molecule therapeutics with enhanced properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of the signaling pathways modulated by its derivatives.
Physicochemical Properties of this compound
This compound is commercially available in its free form and as a hydrochloride salt. The presence of the salt form can lead to variations in reported molecular weights and CAS numbers. The following table summarizes the key quantitative data for both forms.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂·HCl |
| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2] |
| CAS Number | 17136-36-6[1][3][4] | 7689-50-1[2] |
| Appearance | White to off-white crystalline powder[1] | Solid[2] |
| Melting Point | ~210°C (decomposition)[5] | 232 °C (decomposition)[2] |
| IUPAC Name | 2-(benzylamino)acetic acid[3] | 2-(benzylamino)acetic acid hydrochloride |
| Synonyms | (Benzylamino)acetic acid, N-(Phenylmethyl)glycine[6] |
Key Applications and Experimental Protocols
This compound is a valuable precursor in several synthetic applications, most notably in the synthesis of peptoids (N-substituted glycine oligomers) and in 1,3-dipolar cycloaddition reactions for generating heterocyclic scaffolds.
Solid-Phase Peptoid Synthesis via the Submonomer Method
Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability, making them attractive candidates for drug development. The "submonomer" method is a highly efficient approach for solid-phase peptoid synthesis, where the this compound unit is incorporated by using benzylamine (B48309) as the submonomer.
Experimental Protocol: Incorporation of an this compound Residue
This protocol outlines the manual solid-phase synthesis of a peptoid dimer containing an this compound residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.6 mmol/g loading)
-
N,N'-Dimethylformamide (DMF)
-
4-methylpiperidine (B120128) in DMF (20% v/v)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Benzylamine
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in DMF for 2 minutes, followed by draining. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Acylation (Step 1): Add a solution of bromoacetic acid (10 equivalents) and DIC (10 equivalents) in DMF to the resin. Agitate for 20 minutes at room temperature.
-
Washing: Wash the resin with DMF (5 times).
-
Displacement (Step 1 - Incorporation of this compound): Add a solution of benzylamine (20 equivalents) in DMF to the bromoacetylated resin. Agitate for 60 minutes at room temperature. This step forms the this compound residue.
-
Washing: Wash the resin with DMF (5 times).
-
Acylation (Step 2): Repeat step 4 to add the second bromoacetyl group.
-
Washing: Repeat step 5.
-
Displacement (Step 2): Add a solution of the desired primary amine for the second residue (e.g., isobutylamine) in DMF. Agitate for 60 minutes.
-
Final Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours to cleave the peptoid from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.
1,3-Dipolar Cycloaddition
This compound can be used to generate azomethine ylides in situ, which are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) to form highly substituted, five-membered heterocyclic scaffolds like pyrrolidines.[7] This reaction is a powerful tool for creating molecular complexity in drug discovery.
Experimental Protocol: General Procedure for Azomethine Ylide Cycloaddition
This protocol describes a general procedure for the synthesis of a pyrrolidine (B122466) derivative.
Materials:
-
This compound
-
An aldehyde or ketone (e.g., isatin)
-
A dipolarophile (e.g., dimethyl acetylenedicarboxylate)
-
Solvent (e.g., Toluene)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1 equivalent), the chosen aldehyde/ketone (1 equivalent), and the dipolarophile (1.1 equivalents) in toluene.
-
Heating: Heat the mixture to reflux. The azomethine ylide is generated in situ via the decarboxylative condensation of this compound with the carbonyl compound.
-
Cycloaddition: The generated ylide immediately undergoes a 1,3-dipolar cycloaddition with the dipolarophile present in the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrrolidine derivative.
Signaling Pathways Modulated by this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways, particularly in the central nervous system. A significant area of research is the development of this compound derivatives as inhibitors of the glycine transporter 1 (GlyT1).
GlyT1 Inhibition and NMDA Receptor Modulation
In the brain, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission. By inhibiting GlyT1, this compound derivatives can increase the concentration of synaptic glycine, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a versatile building block, coupled with the significant biological activity of its derivatives, underscores its importance in the ongoing search for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. ijpca.org [ijpca.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. peptide.com [peptide.com]
- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Benzylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Benzylglycine, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
Solvent: D₂O Frequency: (Not specified in search results, typically 300-600 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | C₆H₅- |
| ~4.2 | s | 2H | -CH₂-Ph |
| ~3.6 | s | 2H | -CH₂-COOH |
Note: The NH and COOH protons are typically not observed in D₂O due to deuterium (B1214612) exchange.
¹³C NMR (Carbon NMR) Data
Solvent: (Not specified in search results, typically DMSO-d₆ or D₂O) Frequency: (Not specified in search results, typically 75-150 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~135 | C (Quaternary, Phenyl) |
| ~129 | CH (Phenyl) |
| ~128 | CH (Phenyl) |
| ~127 | CH (Phenyl) |
| ~53 | -CH₂-Ph |
| ~51 | -CH₂-COOH |
IR (Infrared) Spectroscopy Data
Technique: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic Ring) |
| ~1400 | Medium | O-H bend (Carboxylic Acid) |
| ~1100 | Medium | C-N stretch |
MS (Mass Spectrometry) Data
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Relative Intensity | Assignment |
| 166 | Moderate | [M+H]⁺ (Protonated Molecular Ion) |
| 165 | Low | [M]⁺ (Molecular Ion) |
| 120 | Moderate | [M-COOH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Method 1: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Method 2: KBr Pellet
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) with a small amount of formic acid to promote protonation.
-
Filter the solution through a syringe filter to remove any particulate matter.
Data Acquisition (Positive Ion Mode ESI):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺ at m/z 166) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
N-Benzylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Non-Proteinogenic Amino Acid
Abstract
N-Benzylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the simplicity of glycine (B1666218) with the steric and hydrophobic properties of a benzyl (B1604629) group, offer significant advantages in the design of novel therapeutics, particularly in the realm of peptidomimetics. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and diverse applications. Detailed experimental protocols for its synthesis and incorporation into peptide structures are presented, alongside a discussion of its role in modulating biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction
N-substituted amino acids are a critical class of compounds in the development of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.[1] These modified amino acids can confer enhanced properties to peptide-based drugs, such as increased metabolic stability, improved bioavailability, and altered receptor-binding affinities.[1] this compound, with its benzyl group attached to the nitrogen atom of glycine, serves as a fundamental scaffold in this context.[2] The presence of the benzyl group introduces conformational constraints and hydrophobicity, which can significantly influence the biological activity of the resulting peptide or small molecule.[3]
This guide will delve into the core aspects of this compound, providing a technical foundation for its utilization in research and development.
Physicochemical and Structural Properties
This compound, also known as 2-(benzylamino)acetic acid, is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below. The benzyl group attached to the glycine backbone is a key structural feature that enhances its solubility and reactivity in various organic solvents, making it a versatile intermediate in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 17136-36-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232 °C (decomposes) | |
| Purity | ≥ 98% (Assay) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and the specific derivative being synthesized.
Synthesis of this compound Ethyl Ester
A common and cost-effective method for synthesizing this compound ethyl ester involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[5] This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.[5]
Quantitative Data for this compound Ethyl Ester Synthesis
| Parameter | Value | Reference |
| Starting Material | Glycine ethyl ester hydrochloride, Benzyl chloride | [5] |
| Reagents | Triethylamine (B128534), Ethanol (B145695) | [5] |
| Reaction Temperature | 40 °C | [5] |
| Reaction Time | 4 hours | [5] |
| Yield | 80.3% | [5] |
| Purity | Not specified | [5] |
Synthesis of Fmoc-N-benzylglycine
For applications in solid-phase peptide synthesis (SPPS), this compound is often protected with a fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-N-benzylglycine is a key building block for creating complex peptides with high purity and yield.[2]
Properties of Fmoc-N-benzylglycine
| Property | Value | Reference |
| CAS Number | 141743-13-7 | [2] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2] |
| Molecular Weight | 387.44 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 130 - 138 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound Ethyl Ester
This protocol is adapted from an optimized procedure for the N-alkylation of glycine ethyl ester hydrochloride.[5]
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (20.0 g + 20.0 g)
-
Ethanol (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate (B86663)
-
Flask, reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, distillation apparatus.
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another portion of triethylamine (20.0 g) to the filtrate.
-
Cool the filtrate to 0-5 °C.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate.
-
After the addition is complete, carry out the reaction at 40 °C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at 100 °C.
-
Collect the fraction at 139-142 °C to obtain this compound ethyl ester as a pale yellow oily liquid (yield: 31.0 g, 80.3%).[5]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-benzylglycine
This protocol outlines the general steps for incorporating Fmoc-N-benzylglycine into a peptide chain using solid-phase synthesis techniques.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang resin)
-
Fmoc-N-benzylglycine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Washing solutions
-
Cleavage cocktail (e.g., TFA-based)
Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
-
Coupling: Activate Fmoc-N-benzylglycine with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using techniques such as reverse-phase HPLC.
Applications in Drug Development
This compound and its derivatives are valuable tools in pharmaceutical research and drug development, primarily due to their utility as building blocks for creating diverse and complex molecules.
Peptidomimetics and Peptoids
This compound is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers.[3] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery.[3] The incorporation of this compound introduces a rigid and hydrophobic benzyl group, which can significantly alter the peptide's conformational stability, receptor binding affinity, and metabolic resistance.[3]
Neurological Disorders
This compound and its derivatives are recognized for their potential as building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Researchers utilize these compounds to develop novel therapeutic agents that can modulate neurotransmitter activity and cellular signaling pathways within the central nervous system.[1]
Asymmetric Synthesis
The ability of this compound to act as a chiral auxiliary is essential in asymmetric synthesis.[1] This allows for the creation of compounds with specific stereochemistry, which is a critical aspect of modern drug development.[1]
Bradykinin (B550075) B2 Receptor Antagonism
A notable application of this compound is its incorporation into peptide-based antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B2 receptors. Antagonists of this receptor have therapeutic potential in treating inflammatory conditions and pain.
Research has shown that substituting this compound into the sequence of a bradykinin antagonist can significantly enhance its antagonistic potency.[1][5]
Caption: Inhibition of the Bradykinin B2 Receptor Signaling Pathway.
Conclusion
This compound stands as a versatile and valuable non-proteinogenic amino acid with significant applications in drug discovery and development. Its straightforward synthesis, coupled with its ability to impart desirable properties to peptides and small molecules, makes it an attractive building block for medicinal chemists. The detailed methodologies and applications presented in this guide underscore the importance of this compound in the ongoing quest for novel and improved therapeutics. As research in peptidomimetics and targeted drug design continues to advance, the role of this compound is poised to expand, offering new opportunities for the creation of innovative medicines.
References
- 1. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N-Benzylglycine: A Versatile Scaffold for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, an N-substituted derivative of the amino acid glycine (B1666218), has emerged as a important and versatile building block in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, render it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in multicomponent reactions for the construction of peptidomimetics and key heterocyclic scaffolds.
Core Applications in Organic Synthesis
This compound serves as a foundational element in the synthesis of several classes of biologically relevant compounds. Its utility stems from the reactivity of both its amine and carboxylic acid functionalities, allowing for its incorporation into larger molecular frameworks through various synthetic transformations.
Peptidomimetic Synthesis
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug development due to their enhanced stability and bioavailability. This compound is a key component in the synthesis of peptoids (N-substituted glycine oligomers), a major class of peptidomimetics. The benzyl group introduces conformational constraints and hydrophobicity, influencing the overall structure and biological activity of the resulting molecule.
Heterocyclic Synthesis
This compound is extensively used in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. Its ability to participate in cyclization reactions, often following an initial multicomponent reaction, allows for the efficient construction of complex ring systems. Notable examples include:
-
Diketopiperazines: These cyclic dipeptides are prevalent in natural products and exhibit a wide range of biological activities.
-
Benzodiazepines: This class of compounds is well-known for its therapeutic applications, particularly as anxiolytics and anticonvulsants.
-
Piperazinones: These scaffolds are found in numerous biologically active molecules and are valuable intermediates in medicinal chemistry.
Multicomponent Reactions: A Powerful Tool
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy.[1] this compound is an excellent substrate for several key MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2][3] When this compound is used as the carboxylic acid component, it provides a straightforward route to complex peptidomimetic structures.
A general workflow for the Ugi reaction involving this compound is depicted below:
Caption: General workflow of the Ugi four-component reaction.
The resulting Ugi product can then undergo further transformations, such as deprotection and cyclization, to yield various heterocyclic scaffolds. For instance, the Ugi-deprotection-cyclization (UDC) strategy is a powerful approach for the synthesis of 1,4-benzodiazepines.[4]
The Passerini Three-Component Reaction
The Passerini reaction is another important MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[5][6] this compound can act as the carboxylic acid component in this reaction, leading to the formation of valuable intermediates for further synthetic elaboration.
Quantitative Data from Key Reactions
The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.
Table 1: Synthesis of this compound Derivatives
| Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound hydrochloride, Benzyl chloroformate | N-Benzyl-N-benzyloxycarbonyl-glycine | 2-N NaOH, 4-N NaOH, -5°C to rt | - | [7] |
| Benzyl chloride, Glycine ethyl ester | This compound ethyl ester | Pyridine, Xylene, 110-140°C | High | [8] |
| Glycine derivative, Benzaldehyde derivative | This compound derivative | NaOH, then reduction (e.g., H2/Pd) | High | [9] |
Table 2: Ugi Reaction Employing this compound or its Derivatives
| Amine | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Product | Yield (%) | Reference |
| Furfurylamine | Benzaldehyde | t-Butylisocyanide | Boc-glycine | Ugi product | 66 | [3] |
| Aminophenylketones | Aldehyde | Isocyanide | Boc-glycine | 1,4-Benzodiazepine precursor | 12-49 (over 2 steps) | [4] |
| Various | Various | Benzyl isocyanide | Chiral cyclic amino acids | Polycyclic scaffolds | 70-80 (acylation step) | [10] |
| Various | Arylglyoxals | Various | N-Phenylglycine | Piperazinoquinazoline | High | [11] |
Experimental Protocols
Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine
Materials:
-
This compound hydrochloride
-
2-N Sodium hydroxide (B78521) (NaOH)
-
4-N Sodium hydroxide (NaOH)
-
Benzyl chloroformate
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure: [7]
-
Suspend this compound hydrochloride in 2-N sodium hydroxide in a suitable flask.
-
Cool the mixture to -5°C with stirring.
-
Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise to the stirred mixture.
-
Continue stirring at -5°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the reaction mixture with diethyl ether to remove excess benzyl chloroformate.
-
Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.
-
Stir the mixture in the cold for 1 hour, then bring it to room temperature.
-
Extract the product four times with diethyl ether.
-
Wash the combined diethyl ether extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.
General Procedure for the Ugi Four-Component Reaction
Materials:
-
Aldehyde (1.0 eq.)
-
Amine (1.0 eq.)
-
This compound (or other carboxylic acid) (1.0 eq.)
-
Isocyanide (1.0 eq.)
-
Methanol (B129727) (or other suitable solvent)
Procedure: [2]
-
Dissolve the aldehyde in methanol (e.g., at a concentration of 0.5 M) in a reaction vessel.
-
Add the amine to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid (this compound) and the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as filtration (if it precipitates), extraction, and chromatography.
The following diagram illustrates a typical experimental workflow for the Ugi reaction followed by purification.
Caption: A typical experimental workflow for the Ugi reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering efficient pathways to a wide range of complex and biologically relevant molecules. Its utility is particularly pronounced in multicomponent reactions, which enable the rapid construction of diverse molecular scaffolds. For researchers and professionals in drug development, a thorough understanding of the synthetic applications of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.
References
- 1. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 9. JPH05178802A - Production of this compound and its derivative - Google Patents [patents.google.com]
- 10. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 11. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzylglycine Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzylglycine derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as anticonvulsant and neuroprotective agents. This document details their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area of medicinal chemistry.
Core Concepts: The this compound Scaffold
This compound and its derivatives are characterized by a glycine (B1666218) core structure with a benzyl (B1604629) group attached to the nitrogen atom. This scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The introduction of the benzyl group generally increases the lipophilicity of the glycine molecule, which can enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the reaction of glycine with an appropriate benzylating agent. Further modifications can be made to the glycine backbone or the benzyl ring to generate a library of derivatives for structure-activity relationship (SAR) studies.
A representative synthetic protocol for a key anticonvulsant, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is described in the experimental protocols section of this guide.[3]
Anticonvulsant Applications
A significant body of research has focused on the anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting their potential for treating different seizure types.
Quantitative Anticonvulsant Activity
The anticonvulsant activity of this compound derivatives is typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure model. The potency of these compounds is often expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is also assessed, commonly using the rotarod test, to determine the median toxic dose (TD50). The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's therapeutic window.
| Compound | Animal Model | Seizure Test | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | Mouse | MES | i.p. | 11 | >100 | >9.1 | [2] |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | Rat | MES | p.o. | 3.9 | >100 | >25.6 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | MES | i.p. | 8.3 | - | - | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | MES | i.p. | 17.3 | - | - | [1] |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Rat | MES | p.o. | 3.9 | >512 | >131 | [1] |
| N-(benzyloxycarbonyl)glycine benzylamide | Mouse | MES | i.p. (30 min) | 4.8 | >150 | >31.25 | [4] |
| N-(benzyloxycarbonyl)glycine benzylamide | Mouse | MES | i.p. (3 h) | 11.6 | >150 | >12.9 | [4] |
| N-acetyl,N'-benzylglycinamide | Mouse | MES | i.p. | 300 | - | - | [5] |
| Z-glycinamide | Mouse | MES | i.p. | - | - | - | [5] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | MES | i.p. | - | - | - | [6] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | scPTZ | i.p. | 81.12 | - | - | [6] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | 6-Hz (44mA) | i.p. | - | - | - | [6] |
Neuroprotective Potential
Beyond their anticonvulsant effects, this compound derivatives are being investigated for their neuroprotective properties. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases and acute brain injuries like stroke.
In Vitro Neuroprotective Activity
The neuroprotective effects of these compounds are often assessed in cell-based assays that model neuronal damage. For instance, neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neuronal cultures are exposed to neurotoxic insults such as glutamate-induced excitotoxicity, oxidative stress (e.g., induced by hydrogen peroxide or t-BHP), or agents that mimic aspects of neurodegenerative diseases (e.g., MPP+ for Parkinson's disease).[7][8] The ability of this compound derivatives to enhance cell viability and reduce markers of cell death is then quantified.
While extensive quantitative data for a broad range of this compound derivatives in neuroprotection assays is still emerging, preliminary studies on related glycine derivatives show promise. For example, sarcosine (B1681465) (N-methylglycine) has been shown to increase the percentage of viable cells in in vitro models of aluminum-induced neurotoxicity.[9] Further research is needed to systematically evaluate the neuroprotective efficacy of various this compound derivatives and establish clear structure-activity relationships for this application.
Mechanisms of Action
The therapeutic effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily involving the modulation of inhibitory and excitatory neurotransmission.
Enhancement of GABAergic Neurotransmission
Many anticonvulsant drugs exert their effects by enhancing the activity of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[10] This can be achieved through various means, such as direct agonism at GABA receptors, positive allosteric modulation of GABA-A receptors, or inhibition of GABA reuptake or metabolism.[7][9] Some this compound derivatives are thought to act through the GABAergic system, thereby increasing inhibitory tone in the brain and reducing neuronal hyperexcitability that leads to seizures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woarjournals.org [woarjournals.org]
- 6. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity correlations for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-alkylated Glycine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated glycine (B1666218) derivatives, a prominent class of peptidomimetics, are gaining significant traction in biomedical research and drug development. These synthetic oligomers, often referred to as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification confers remarkable properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to be synthesized with a vast array of functionalities. These attributes make N-alkylated glycine derivatives highly attractive as therapeutic leads, diagnostic tools, and probes for studying complex biological processes. This guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile molecules, with a focus on their interaction with cellular signaling pathways.
Synthesis of N-alkylated Glycine Derivatives
The most prevalent method for synthesizing N-alkylated glycine oligomers is the submonomer solid-phase synthesis approach. This technique allows for the precise control of the sequence and the incorporation of a wide diversity of side chains.
Experimental Protocol: Submonomer Solid-Phase Synthesis
This protocol outlines the manual solid-phase synthesis of a representative N-alkylated glycine oligomer on a Rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine submonomers (a diverse library of primary amines)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Fritted reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Acylation (Bromoacetylation):
-
Prepare a solution of bromoacetic acid (1 M in DMF) and DIC (1 M in DMF).
-
Add the bromoacetic acid solution to the resin, followed by the DIC solution.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3x).
-
-
Nucleophilic Displacement (Amination):
-
Add a solution of the desired primary amine submonomer (1 M in DMF or N-methyl-2-pyrrolidone) to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The primary amine displaces the bromide, incorporating the side chain.
-
Drain the amine solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Iteration for Chain Elongation:
-
Repeat steps 2 and 3 with the desired sequence of primary amine submonomers to build the N-alkylated glycine oligomer.
-
-
Cleavage and Deprotection:
-
After the final amination step, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature. This cleaves the peptoid from the resin and removes any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptoid.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the peptoid pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptoid in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptoid by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.
-
Logical Workflow for Submonomer Synthesis
Physicochemical and Biological Properties
The unique structure of N-alkylated glycine derivatives imparts a range of advantageous physicochemical and biological properties.
| Property | Description | Implication in Research and Drug Development |
| Proteolytic Stability | The absence of a hydrogen atom on the backbone amide nitrogen and the repositioning of the side chain sterically hinders protease recognition and cleavage.[1] | Longer in vivo half-life compared to peptides, making them more suitable for therapeutic applications. |
| Cell Permeability | The lack of backbone hydrogen bond donors reduces the desolvation penalty for crossing lipid membranes. Hydrophobic side chains can further enhance membrane translocation.[2] | Ability to target intracellular proteins and signaling pathways that are inaccessible to many conventional peptide and antibody-based drugs. |
| Structural Diversity | A vast array of commercially available primary amines can be incorporated as side chains, leading to a massive and readily accessible chemical space.[2][3] | High potential for discovering novel ligands with high affinity and specificity for a wide range of biological targets. Enables the creation of large combinatorial libraries for screening. |
| Conformational Flexibility/Rigidity | The peptoid backbone is generally more flexible than the peptide backbone. However, the introduction of bulky N-alkyl side chains can induce stable secondary structures, such as helices.[4] | The ability to design both flexible and conformationally constrained molecules allows for the fine-tuning of binding affinity and specificity for different biological targets. |
Interaction with Cellular Signaling Pathways
A key area of interest for N-alkylated glycine derivatives is their ability to modulate cellular signaling pathways by interacting with key regulatory proteins such as G protein-coupled receptors (GPCRs) and ion channels.
Modulation of GPCR Signaling: The Kisspeptin/GPR54 Pathway
The Kisspeptin/GPR54 signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a target for therapeutic intervention in reproductive disorders and cancer.[5][6] Kisspeptin, a peptide hormone, binds to its cognate Gq/11-coupled receptor, GPR54 (also known as KISS1R), initiating a cascade of intracellular events.[7][8][9] N-alkylated glycine derivatives can be designed to act as either agonists or antagonists of this pathway.
An agonist would mimic the action of kisspeptin, activating GPR54 and triggering downstream signaling. Conversely, an antagonist would bind to GPR54 but fail to activate it, thereby blocking the effects of endogenous kisspeptin.
Quantitative Data on Peptoid-Receptor Interactions
The development of potent N-alkylated glycine derivatives relies on the quantitative assessment of their binding affinity for their biological targets. Various biophysical techniques are employed to determine key parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).
| Peptoid Ligand | Target Receptor | Assay Type | Binding Affinity (Ki/Kd) | Reference |
| CHIR 2279 | α1-adrenergic Receptor | Radioligand Competition Binding | 5 nM (Ki) | [10] |
| CHIR 4531 | µ-opiate Receptor | Radioligand Competition Binding | 6 nM (Ki) | [10] |
| Peptoid 9 | VEGFR2 | Two-color Cell-based Screening | ~2 µM (Kd) | [10] |
| Peptoid 10 | VEGFR2 | Two-color Cell-based Screening | ~2 µM (Kd) | [10] |
| Peptoid 11 (dimer of 9) | VEGFR2 | Two-color Cell-based Screening | 30 nM (Kd) | [10] |
| Peptoid 14 | Orexin Receptor 1 (OxR1) | Cell-based Antagonist Assay | More potent than 12 & 13 | [4] |
Conclusion
N-alkylated glycine derivatives represent a versatile and powerful class of molecules with significant potential in research and drug development. Their inherent advantages, including proteolytic stability and cell permeability, coupled with the vast chemical space accessible through the submonomer synthesis method, position them as ideal candidates for targeting challenging biological targets, particularly those within intracellular signaling pathways. The ability to rationally design and synthesize peptoids that can potently and selectively modulate the activity of receptors like GPR54 opens up new avenues for the development of novel therapeutics for a wide range of diseases. As our understanding of the structure-activity relationships of these fascinating molecules continues to grow, so too will their impact on biomedical science.
References
- 1. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Kisspeptin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. International Union of Basic and Clinical Pharmacology. LXXVII. Kisspeptin Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylglycine: A Versatile Scaffold for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a readily accessible synthetic amino acid, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, provide a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide delves into the synthesis of this compound and its derivatives, highlighting its application in the development of compounds with anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.
Synthesis of the this compound Scaffold
The this compound core is typically synthesized through the nucleophilic substitution of a glycine (B1666218) derivative with a benzyl halide or through reductive amination. A common and efficient method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.
General Experimental Protocol: N-alkylation of Glycine Ethyl Ester
This protocol outlines a common method for the synthesis of this compound ethyl ester, a key intermediate.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
A mixture of glycine ethyl ester hydrochloride (e.g., 28.0 g) and triethylamine (e.g., 20.0 g) in ethanol (e.g., 200 ml) is heated at reflux for 1 hour.
-
The reaction mixture is cooled, and the precipitated solid (triethylamine hydrochloride) is removed by filtration.
-
To the filtrate, an additional portion of triethylamine (e.g., 20.0 g) is added.
-
The mixture is cooled to 0-5°C, and benzyl chloride (e.g., 27.8 g) is added dropwise.
-
The reaction is then maintained at 40°C for 4 hours.
-
After the reaction is complete, the mixture is filtered, and the filtrate is washed with water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound ethyl ester as a pale yellow oily liquid.
This compound as a Scaffold for Bioactive Compounds
The this compound scaffold has been successfully employed to generate a wide range of bioactive compounds, demonstrating its versatility in medicinal chemistry.
Anticancer Agents
Derivatives of this compound have shown promising anticancer activity. One notable application is in the synthesis of spirooxindoles, a class of compounds known for their potential as anticancer agents. The synthesis often involves a 1,3-dipolar cycloaddition reaction of an azomethine ylide generated from this compound.
dot
Caption: Workflow for the synthesis and evaluation of this compound-derived anticancer agents.
Signaling Pathways in Cancer Targeted by this compound Derivatives:
Many anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt/mTOR and MAPK pathways are critical for cell growth, proliferation, and survival, and are common targets for cancer therapeutics.
dot
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
dot
Caption: The MAPK signaling pathway, a key regulator of cell proliferation.
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Prostate Cancer | Not specified | [1] |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Colon Cancer | Not specified | [1] |
| N-benzylbenzimidazole linked pyrimidine (B1678525) derivatives | Human Breast Cancer (MDA-MB-23) | 39.6 - 84.0 | [2] |
| Spirooxindole pyrrolidine/pyrrolizidine analogs | Various Cancer Cell Lines | Varies | [3][4] |
Experimental Protocol: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of spiro[pyrrolidine-oxindoles] from isatin (B1672199), an α-amino acid (such as this compound), and a dipolarophile.
Materials:
-
Isatin derivative
-
This compound
-
Dipolarophile (e.g., an activated alkene)
-
Solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware
Procedure:
-
A mixture of the isatin derivative (1.0 mmol), this compound (1.0 mmol), and the dipolarophile (1.0 mmol) is suspended in the chosen solvent (10 mL).
-
The reaction mixture is heated to reflux for a specified period (e.g., 2-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with a cold solvent, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Antimicrobial Agents
This compound can be incorporated into peptidomimetics, which are compounds designed to mimic peptides but with improved stability and bioavailability.[5][6] These peptidomimetics have shown potential as antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-benzyl or N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines | M. smegmatis | Good activity | [7] |
| Short antimicrobial peptide mimics (e.g., WRW-OBzl) | S. aureus | 5 | [5] |
Herbicidal Agents
Recent research has identified N-benzyl-6-methylpicolinamide derivatives as a novel scaffold for bleaching herbicides.[8] These compounds interfere with carotenoid biosynthesis in plants, leading to a bleaching effect.
Mechanism of Action: Inhibition of Phytoene (B131915) Desaturase (PDS)
Bleaching herbicides often act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. PDS converts phytoene to ζ-carotene. Inhibition of this enzyme leads to the accumulation of phytoene and a lack of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This ultimately results in the characteristic bleaching of the plant tissue.[9][10][11][12][13]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Antibiofilm Peptides and Peptidomimetics with Focus on Surface Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptidomimetics Prevent the Development of Resistance against Gentamicin and Ciprofloxacin in Staphylococcus and Pseudomonas Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-N-Benzylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-N-Benzylglycine in solid-phase peptide synthesis (SPPS). N-substituted amino acids, such as N-benzylglycine, are valuable building blocks for the synthesis of peptidomimetics and other complex peptide structures. Their incorporation can enhance proteolytic stability and modulate biological activity.[1] This document outlines the necessary materials, protocols, and data analysis techniques for the successful synthesis of peptides containing this compound.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry.[2] This method allows for the stepwise assembly of amino acids onto an insoluble resin support, simplifying the purification process at each step. The incorporation of N-substituted amino acids like Fmoc-N-Benzylglycine, however, presents unique challenges due to steric hindrance at the secondary amine. This often necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high coupling efficiency.[3]
These protocols are designed to address these challenges and provide a robust methodology for the synthesis of peptides containing this compound, yielding products of high purity.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-BzlGly -NH2) on Rink Amide resin. The data illustrates the expected yield and purity that can be achieved using the optimized protocols described below.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 75% | Gravimetric analysis after cleavage and precipitation |
| Crude Peptide Purity | >85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm |
| Purified Peptide Yield | 60% | Gravimetric analysis after preparative RP-HPLC and lyophilization |
| Final Peptide Purity | >98% | Analytical RP-HPLC at 220 nm |
| Molecular Weight | Expected: 765.9 g/mol | Mass Spectrometry (ESI-MS) |
| Observed: 766.0 [M+H]⁺ |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide AM resin (or other suitable resin for C-terminal amide)
-
Amino Acids: Fmoc-protected L-amino acids, Fmoc-N-Benzylglycine
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Other:
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN) for HPLC
-
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc-Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
Protocol 3: Amino Acid Coupling (Standard Amino Acids)
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times).
Protocol 4: Coupling of Fmoc-N-Benzylglycine
Due to the steric hindrance of the N-benzyl group, a more potent coupling reagent and longer reaction time are recommended.[3]
-
In a separate vial, dissolve Fmoc-N-Benzylglycine (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature. A double coupling may be necessary for difficult sequences.
-
After the initial coupling, drain the solution and wash the resin with DMF.
-
To perform a double coupling, repeat steps 1-4 with a fresh solution of activated Fmoc-N-Benzylglycine.
-
After the final coupling, drain the solution and wash the resin thoroughly with DMF (5 times).
Protocol 5: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 6: Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.
-
Monitor the elution of the peptide at 220 nm.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
N-Benzylglycine in the Synthesis of Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a key building block in the synthesis of peptidomimetics, offers a versatile scaffold for creating novel therapeutic agents. Its incorporation into peptide-like structures, known as peptoids or N-substituted glycines, imparts crucial advantages such as resistance to proteolytic degradation, enhanced cell permeability, and the ability to modulate biological activity. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of peptidomimetics, with a focus on bradykinin (B550075) B2 receptor antagonists.
Introduction to this compound in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. N-substituted glycines, or peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification prevents enzymatic cleavage by proteases, a major hurdle in the therapeutic use of peptides.[1]
This compound is introduced into a peptoid sequence using benzylamine (B48309) as a submonomer in the solid-phase synthesis process. The benzyl (B1604629) group provides a rigid, hydrophobic side chain that can significantly influence the peptidomimetic's conformation and binding affinity to biological targets.[2] This makes this compound an attractive component for designing peptidomimetics that target protein-protein interactions or act as receptor antagonists.
Applications of this compound Containing Peptidomimetics
A significant application of this compound in peptidomimetic synthesis is the development of potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor.[3] Bradykinin, a pro-inflammatory peptide, exerts its effects through the B2 receptor, making it a key target for treating pain, inflammation, and other pathological conditions.[4][5]
Peptidomimetics containing this compound have been designed as bradykinin B2 receptor antagonists, demonstrating impressive enhancements in potency compared to parent compounds.[3] These antagonists are being investigated for their therapeutic potential in various inflammatory diseases.
Beyond GPCRs, this compound-containing peptidomimetics are also being explored for other therapeutic applications, including their potential as enzyme inhibitors and antimicrobial agents.[6][7] The structural versatility of the this compound scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of peptidomimetics containing this compound.
| Parameter | Value | Reference |
| Synthesis Scale | 25 µmol | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
| Resin | Rink Amide AM Resin | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
| Acylating Agent | Bromoacetic acid | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
| Amine Submonomer | Benzylamine | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
| Typical Yield | Not explicitly stated for this compound specifically, but generally high for peptoid synthesis. | |
| Purity | >95% after purification | Culf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335. |
Table 1: Synthesis Parameters for a Peptoid Containing this compound. This table outlines the typical reagents and conditions for the solid-phase synthesis of a peptidomimetic incorporating an this compound residue.
| Compound | Modification | Biological Activity (pA₂) |
| Model Antagonist | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg | 7.4 |
| Analogue 1 | Position 8 substituted with this compound | 8.3 |
| Analogue 2 | Analogue 1 with N-terminus acylated with 1-adamantanecarboxylic acid | 8.6 |
Table 2: Biological Activity of Bradykinin B2 Receptor Antagonists. This table presents the antagonistic potency (pA₂ values) of peptidomimetics containing this compound at the bradykinin B2 receptor, as determined by their ability to inhibit the vasodepressor response to exogenous bradykinin in a rat blood pressure test. A higher pA₂ value indicates greater antagonistic potency. (Data from: Dawidowska, O., et al. Journal of Peptide Research, 2004, 63(1), 29-35.)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing this compound.
Protocol 1: Solid-Phase Synthesis of a Peptoid Incorporating this compound
This protocol is based on the submonomer method for solid-phase peptoid synthesis.
Materials:
-
Rink Amide AM resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Benzylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Acylation (Bromoacetylation):
-
Prepare a solution of 1.2 M bromoacetic acid in DMF.
-
Add the bromoacetic acid solution to the resin.
-
Add an equivalent amount of 1.2 M DIC in DMF to the resin slurry.
-
Shake the reaction mixture for 30 minutes at room temperature.
-
Wash the resin with DMF.
-
-
Amination (N-Benzylation):
-
Prepare a solution of 1 M benzylamine in DMF.
-
Add the benzylamine solution to the resin.
-
Shake the reaction mixture for 2 hours at room temperature. This step incorporates the this compound monomer.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 3 and 4 with the desired bromoacetic acid and primary amine submonomers to extend the peptoid chain.
-
Cleavage and Deprotection:
-
Wash the final peptoid-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vivo Evaluation of Bradykinin B2 Receptor Antagonism (Rat Blood Pressure Test)
This protocol describes the method used to determine the pA₂ values of the this compound-containing peptidomimetics.
Materials:
-
Wistar rats
-
Anesthetic (e.g., urethane)
-
Saline solution
-
Bradykinin acetate
-
Peptidomimetic antagonist
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Bradykinin Dose-Response: Administer increasing doses of bradykinin intravenously and record the corresponding decrease in blood pressure to establish a control dose-response curve.
-
Antagonist Administration: Administer a fixed dose of the this compound-containing peptidomimetic antagonist intravenously.
-
Post-Antagonist Bradykinin Dose-Response: After a suitable equilibration period, repeat the bradykinin dose-response curve in the presence of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the bradykinin concentration required to produce the same effect in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's affinity for the receptor.
-
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound-containing peptidomimetics.
Caption: Experimental workflow for the synthesis and evaluation of this compound peptidomimetics.
Caption: Bradykinin B2 receptor signaling pathway and its inhibition by an this compound peptidomimetic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | High-Purity Building Block [benchchem.com]
- 3. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N-Benzylglycine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylglycine, a key N-substituted amino acid, is a fundamental building block in the synthesis of peptoids and peptide mimics. The incorporation of this compound and other N-substituted residues can impart unique structural and functional properties to peptides, including enhanced proteolytic stability, improved cell permeability, and the ability to modulate conformation.[1] However, the secondary amine in this compound presents steric hindrance and reduced nucleophilicity, which can make its incorporation into a growing peptide chain challenging compared to standard primary amino acids.[1]
These application notes provide a comprehensive overview of the primary methods for coupling this compound, a comparison of common coupling reagents, and detailed protocols for both the "submonomer" method and the standard solid-phase peptide synthesis (SPPS) approach using a pre-synthesized monomer.
Coupling Strategies: An Overview
There are two primary strategies for incorporating this compound into a peptide sequence on a solid support:
-
The Submonomer Method: This is the most common and efficient method for creating peptoid oligomers (polymers of N-substituted glycines).[2] It involves a two-step iterative process on the solid support: acylation with an α-haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction with the desired primary amine (in this case, benzylamine).[2] This method is highly modular and avoids the need to synthesize and purify individual N-substituted amino acid monomers beforehand.[2]
-
Monomer Coupling Method: This approach mirrors traditional solid-phase peptide synthesis (SPPS). It requires a pre-synthesized this compound monomer protected with a suitable N-terminal protecting group (e.g., Fmoc or Boc). This monomer is then coupled to the N-terminus of the growing peptide chain using standard coupling reagents. While requiring more upfront synthetic effort for the monomer, this method can be integrated into standard peptide synthesis workflows.[2]
The choice of method depends on the specific research goal. For the synthesis of pure peptoids or peptoid-peptide hybrids with significant peptoid character, the submonomer method is generally preferred for its efficiency and simplicity.[3] For incorporating isolated this compound residues into a peptide sequence, the monomer coupling method may be more straightforward to integrate into existing automated peptide synthesis protocols.
Data Presentation: Comparison of Coupling Reagents
The efficiency of incorporating this compound, particularly via the monomer coupling method, is highly dependent on the choice of coupling reagent. The sterically hindered nature of the secondary amine requires more potent activators to achieve high yields.
| Coupling Reagent Class | Specific Reagent | Base Required | Key Characteristics & Recommendations |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Typically DIPEA or NMM | Standard, cost-effective reagent. Often used with additives like HOBt to minimize racemization.[2][4] For this compound, may require longer reaction times or double coupling. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Typically DIPEA or NMM | Highly efficient but the dicyclohexylurea (DCU) byproduct is insoluble, making it unsuitable for solid-phase synthesis.[5] Primarily used in solution-phase synthesis.[5] | |
| Aminium/Uronium Salts | HBTU / TBTU | DIPEA or NMM | Very efficient and fast-acting coupling reagents with low racemization, especially when HOBt is added.[4][6] A common choice for standard and moderately difficult couplings. |
| HATU | DIPEA or NMM | Highly efficient reagent, particularly effective for sterically hindered amino acids like N-substituted glycines.[6] Often the reagent of choice for difficult couplings. | |
| HCTU | DIPEA or NMM | Offers higher reaction rates compared to HOBt-based reagents, improving results in the synthesis of difficult peptides.[6] | |
| Phosphonium Salts | PyBOP / PyAOP | DIPEA or NMM | PyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids, a similar challenge to this compound.[4] These are powerful reagents for challenging sequences. |
DIC: N,N'-Diisopropylcarbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HOBt: 1-Hydroxybenzotriazole.
Experimental Protocols
Protocol 1: Incorporating this compound via the Submonomer Method
This protocol details the two-step process for adding an this compound residue to a resin-bound peptide or peptoid chain.
Materials:
-
Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
If starting with an Fmoc-protected resin, perform Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF) to expose the free amine.[7]
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove all traces of the deprotection solution.
-
-
Step A: Acylation (Bromoacetylation)
-
Prepare a solution of bromoacetic acid (10 equivalents relative to resin loading) and DIC (10 equivalents) in DMF.
-
Drain the solvent from the swelled and deprotected resin.
-
Immediately add the bromoacetic acid/DIC solution to the resin.
-
Agitate the reaction vessel at room temperature for 30 minutes.
-
Drain the acylation solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
-
Step B: Nucleophilic Displacement
-
Prepare a 1.5 M solution of benzylamine in DMF.[8]
-
Drain the DMF wash from the bromoacetylated resin.
-
Add the benzylamine solution to the resin.
-
Agitate the reaction vessel at room temperature for 60-120 minutes.[8]
-
Drain the amine solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess benzylamine and prepare for the next cycle or cleavage.
-
-
Confirmation of Completion (Optional):
-
A negative Kaiser test on a small sample of beads after the displacement step will indicate the successful conversion of the primary amine to a secondary amine.
-
Protocol 2: Incorporating Pre-Synthesized Fmoc-N-Benzylglycine-OH
This protocol outlines the coupling of a pre-synthesized Fmoc-N-Benzylglycine-OH monomer using a potent coupling reagent.
Materials:
-
Solid-phase synthesis resin with a free N-terminal amine
-
Fmoc-N-Benzylglycine-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation and Deprotection:
-
Swell the resin in DMF for at least 30-60 minutes.
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-N-Benzylglycine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the activated Fmoc-N-Benzylglycine-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Due to steric hindrance, extended coupling times may be necessary.
-
Monitor the reaction for completion (e.g., using a Kaiser test). A negative result indicates a successful coupling. If the test is positive, the coupling step can be repeated ("double coupling").
-
-
Washing and Capping (Optional):
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
If the coupling is incomplete after a second attempt, any remaining unreacted amines can be "capped" using acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
-
Cycle Repetition:
-
The cycle of deprotection, activation, and coupling can be repeated for the next amino acid in the sequence.
-
Mandatory Visualizations
Caption: Workflow for the Submonomer Method.
Caption: Reaction scheme for the Monomer Coupling Method.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzylglycine in Chiral Catalysis and Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-benzylglycine and its derivatives in the field of chiral catalysis and asymmetric synthesis. The content is designed to offer both theoretical insights and practical guidance for the application of these compounds in creating enantiomerically enriched molecules, a critical aspect of modern drug discovery and development.
Introduction
This compound, a readily available and structurally simple amino acid derivative, serves as a versatile building block and precursor in asymmetric synthesis.[1] While not inherently chiral, its derivatives, particularly those incorporating a chiral moiety, are pivotal in a range of stereoselective transformations. The primary applications of this compound in this context fall into two main categories: as a prochiral substrate in enantioselective alkylations and as a foundational structure for the development of chiral ligands and organocatalysts. These methods are instrumental in the synthesis of non-natural α-amino acids, which are of significant interest in medicinal chemistry.
Section 1: Asymmetric Alkylation of this compound Derivatives
A prevalent and powerful strategy for the synthesis of enantiomerically enriched α-amino acids is the asymmetric alkylation of glycine (B1666218) enolate equivalents. In this approach, an achiral glycine derivative, such as an this compound ester, is converted to its enolate and then reacted with an electrophile in the presence of a chiral catalyst. The catalyst orchestrates the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
Phase-Transfer Catalyzed (PTC) Alkylation
The O'Donnell amino acid synthesis is a benchmark method that employs phase-transfer catalysis for the asymmetric alkylation of benzophenone (B1666685) imines of glycine alkyl esters.[2] Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are used to shuttle the glycine enolate from an aqueous or solid base phase to an organic phase containing the alkylating agent, inducing asymmetry in the process.
Quantitative Data Summary: Asymmetric Benzylation of Glycine Imines
| Catalyst Precursor | Electrophile | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchonidine | Benzyl (B1604629) Bromide | Toluene | 50% aq. KOH | 20 | 85 | 95 | [3] |
| Quinine | Benzyl Bromide | Toluene/CHCl₃ | 50% aq. KOH | 0 | 90 | 90 | [4] |
| N-methylephedrine | Benzyl Bromide | Toluene | 25% aq. NaOH | RT | - | low | [4] |
| Merrifield-cinchonidinium salt | Benzyl Bromide | Toluene | 25% aq. NaOH | 0 | - | 90 | [4] |
Note: The table presents representative data compiled from various sources and is intended for comparative purposes. Actual results can vary based on specific reaction conditions and substrate modifications.
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is a generalized procedure based on established methods for the phase-transfer catalyzed alkylation of glycine imines.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Chiral Phase-Transfer Catalyst (e.g., Cinchonidine-derived quaternary ammonium salt) (10 mol%)
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH) solution (20.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Add the 50% aqueous KOH solution (20.0 eq) and stir the biphasic mixture vigorously.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring vigorously at the set temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[3]
Logical Workflow for Phase-Transfer Catalyzed Alkylation
Caption: Workflow for PTC alkylation of glycine imine.
Section 2: N-Acyl-Proline Derivatives in Organocatalysis
While this compound itself is not a proline derivative, the principles of N-acylation to modulate catalyst properties are highly relevant. N-Benzoyl-L-proline, for example, is an effective organocatalyst for asymmetric aldol (B89426) reactions. The N-benzoyl group enhances the steric bulk and modifies the electronic properties of the proline catalyst, leading to improved stereoselectivity.[5]
Mechanism of N-Acyl-Proline Catalyzed Aldol Reaction
Caption: Mechanism of N-acyl-proline catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by N-Benzoyl-L-proline
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone.[6]
Materials:
-
N-Benzoyl-L-proline (20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial with a magnetic stir bar, add N-Benzoyl-L-proline (0.2 mmol).
-
Add anhydrous DMSO (2 mL) and the ketone (5.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress using TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using NMR and chiral HPLC, respectively.
Conclusion
This compound and its analogs are valuable tools in the arsenal (B13267) of synthetic chemists focused on asymmetric synthesis. Their application as prochiral substrates in phase-transfer catalyzed alkylations provides a reliable route to a diverse range of non-natural α-amino acids with high enantioselectivity. Furthermore, the principles guiding the modification of related amino acid catalysts, such as N-acylation of proline, offer a framework for the rational design of new chiral catalysts and ligands. The protocols and data presented herein serve as a practical guide for researchers to implement these powerful synthetic strategies in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: N-Benzylglycine as a Versatile Intermediate for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzylglycine, an N-alkylated derivative of the simplest amino acid glycine (B1666218), is a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzyl (B1604629) group attached to the nitrogen atom of glycine, enhances its reactivity and solubility, making it a versatile intermediate for constructing complex molecular architectures.[2] This compound is particularly valuable in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals, and as a component in peptide science.[1][2] Its applications span multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and its use as a chiral auxiliary, enabling the efficient synthesis of diverse and complex heterocyclic scaffolds.[1][2]
Synthesis of this compound and its Esters
The ethyl ester of this compound is a common starting material and an important intermediate in the chemical, pesticide, and pharmaceutical industries.[3] Various methods exist for its synthesis, often involving the N-alkylation of glycine ethyl ester with benzyl chloride.[3] Optimization of reaction conditions is crucial to maximize yield and minimize the formation of the N,N-dibenzylglycine ethyl ester byproduct.[3]
Comparative Synthesis Data for this compound Ethyl Ester
| Method | Starting Materials | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method 1 | Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine (B128534), Ethanol (B145695) | 40 | 4 | 80.3 | [3] |
| Method 2 | Benzyl chloride, Glycine ethyl ester | Pyridine/Xylidene, Toluene | 110-140 | 6-12 | Not specified | [4] |
| Method 3 | N-benzylbut-3-enylamine, Glyoxylic acid | Methanol (B129727) | Mild | Not specified | Good | [5] |
Experimental Protocol: Synthesis of this compound Ethyl Ester (Method 1)
This protocol is adapted from a procedure designed to be convenient and cost-effective.[3]
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (20.0 g + 20.0 g)
-
Ethanol (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate (B86663)
-
Flask, heating mantle, condenser, dropping funnel, filtration apparatus, rotary evaporator
Procedure:
-
Add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol to a flask.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C. This yields this compound ethyl ester as a pale yellow oily liquid (Expected yield: ~31.0 g, 80.3%).[3]
Caption: Workflow for the synthesis of this compound ethyl ester.
Application in Multicomponent Reactions (MCRs)
MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time.[1] this compound is a valuable component in several MCRs, most notably the Ugi four-component reaction (U-4CR).[6][7]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[6][8] The use of this compound (as the amine/acid component) or its derivatives allows for the rapid synthesis of diverse molecular libraries, which is a powerful strategy in drug discovery.[7] The reaction proceeds through the formation of a Schiff base, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[6][8]
Caption: The general mechanism of the Ugi four-component reaction.
Experimental Protocol: Ugi Reaction for Fused Heterocycle Synthesis
This protocol is a general representation based on procedures for synthesizing complex nitrogen heterocycles using N-phenylglycine (a close analog of this compound) and arylglyoxals.[7]
Materials:
-
Arylglyoxal (1 equiv)
-
Amine (e.g., benzylamine) (1 equiv)
-
This compound (1 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1 equiv)
-
Methanol (solvent)
-
Stir plate and stir bar
-
Reaction flask
Procedure:
-
Dissolve the arylglyoxal (1 equiv) in methanol in a reaction flask.
-
Add the amine (1 equiv) to the solution and stir the mixture for 15 minutes at room temperature to pre-form the imine.
-
Add this compound (1 equiv) and the isocyanide (1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product using flash chromatography to isolate the desired complex heterocycle.[7]
Application in 1,3-Dipolar Cycloaddition Reactions
A significant application of this compound is its role in generating azomethine ylides.[1] These ylides are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction. This powerful strategy allows for the diastereoselective synthesis of highly substituted and stereochemically complex nitrogen-containing heterocycles like pyrrolidines, which are common scaffolds in bioactive molecules.[1]
Caption: General workflow for 1,3-dipolar cycloaddition.
Diastereoselective Synthesis Data
This compound esters are effective reactants in multicomponent reactions that yield complex heterocyclic structures with high diastereoselectivity.[1] The following table summarizes results for the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles.
| Entry | R¹ | R² | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Ph | 10 | 85 | >99:1 |
| 2 | H | 4-MeC₆H₄ | 10 | 82 | >99:1 |
| 3 | H | 4-ClC₆H₄ | 12 | 84 | >99:1 |
| 4 | Me | Ph | 12 | 80 | >99:1 |
| 5 | Me | 4-MeC₆H₄ | 12 | 78 | >99:1 |
| 6 | Me | 4-ClC₆H₄ | 15 | 81 | >99:1 |
| Data adapted from Benchchem.[1] |
Other Applications
-
Chiral Auxiliary: The defined structure of this compound and its derivatives makes them suitable for use as chiral auxiliaries in asymmetric synthesis. This is critical in drug development for producing enantiomerically pure compounds.[1][2]
-
Peptide Science: As a non-proteinogenic amino acid analog, incorporating this compound into peptide sequences introduces a rigid, hydrophobic benzyl group. This can significantly alter a peptide's conformational stability, receptor binding affinity, and resistance to metabolic degradation.[1]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules. Its utility in powerful synthetic methodologies, particularly multicomponent reactions like the Ugi reaction and 1,3-dipolar cycloadditions, provides researchers in drug discovery and organic synthesis with efficient pathways to generate diverse libraries of novel, stereochemically complex heterocyclic compounds. The protocols and data presented herein serve as a practical guide for harnessing the synthetic potential of this important building block.
References
- 1. This compound | High-Purity Building Block [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles [beilstein-journals.org]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
N-Benzylglycine: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a substituted amino acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence the pharmacological properties of compounds, leading to the development of novel therapeutics with enhanced efficacy and selectivity. This document provides a detailed overview of the applications of this compound in the design and synthesis of anticonvulsant, neuroprotective, anticancer, and anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in the field.
Anticonvulsant Activity of this compound Derivatives
This compound serves as a key structural motif in a class of potent anticonvulsant agents. Derivatives of N-benzyl-2-acetamidopropionamide have shown significant efficacy in preclinical models of epilepsy, with their mechanism of action often linked to the modulation of voltage-sensitive sodium channels.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant properties of various N-benzyl-2-acetamidopropionamide derivatives have been evaluated using the maximal electroshock (MES) seizure model in mice and rats. The median effective dose (ED50) required to protect 50% of the animals from a maximal seizure is a key quantitative measure of a compound's potency.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference Compound (Phenytoin) ED50 (mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | Intraperitoneal (i.p.) | 8.3 | 6.5 |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | Intraperitoneal (i.p.) | 17.3 | 6.5 |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | 4.5 | 6.5 |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | Intraperitoneal (i.p.) | >100 | 6.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | Oral (p.o.) | 3.9 | 23 |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | Oral (p.o.) | 19 | 23 |
Table 1: Anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives in the MES test.[1]
Experimental Protocol: Synthesis of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide)
This protocol describes the synthesis of Lacosamide, a clinically approved anticonvulsant drug derived from this compound.
Materials:
-
(2R)-2-Amino-N-benzyl-3-methoxypropanamide
-
Ethyl acetate (B1210297)
-
Acetic anhydride (B1165640)
Procedure:
-
To a solution of (2R)-2-Amino-N-benzyl-3-methoxypropanamide (60.0 g) and triethylamine (7.29 g) in cyclohexane (600 ml), add ethyl acetate (540 ml).
-
Slowly add acetic anhydride (35.29 g) over 15-20 minutes while maintaining the temperature at 25-30°C.
-
Raise the temperature of the reaction mixture to 35-40°C and maintain for 4 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the reaction mass to 0-5°C over 1 hour and maintain for 1.5 hours.
-
Filter the precipitated product at 0-5°C and wash the solid with chilled cyclohexane.
-
Dry the product under vacuum at 50-55°C to obtain (2R)-2-acetamido-N-benzyl-3-methoxypropanamide.[2]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES model.
Materials:
-
Male ICR mice (23 ± 3 g)
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corneal electrodes
-
Electroshock device (60 Hz sine wave, 50 mA, 200 msec duration)
Procedure:
-
Administer the test substance orally (p.o.) to a group of 5 mice.
-
One hour after administration, apply the maximal electroshock via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extensor component is considered protection.
-
Significant anticonvulsant activity is indicated if less than 50% of the mice exhibit tonic convulsions.[3]
Caption: Workflow for Anticonvulsant Drug Discovery.
Neuroprotective Applications
This compound derivatives are being investigated for their neuroprotective effects, particularly in the context of ischemic stroke. The therapeutic strategy often involves the disruption of protein-protein interactions that contribute to neuronal damage.
Signaling Pathway: PSD95-nNOS Interaction in Ischemic Stroke
During an ischemic event, excessive activation of NMDA receptors leads to an influx of calcium ions, which in turn activates neuronal nitric oxide synthase (nNOS). The scaffolding protein PSD95 facilitates the interaction between NMDA receptors and nNOS, exacerbating the production of neurotoxic nitric oxide. This compound-based compounds are being designed to disrupt this PSD95-nNOS interaction, thereby preventing downstream neurotoxic signaling.[1][4]
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives - A novel anticonvulsant drug class | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Peptide Conformational Stability with N-Benzylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic peptide development, enhancing conformational stability is a critical objective to improve efficacy, bioavailability, and resistance to degradation. Peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic enzymes and their inherent flexibility, which can lead to reduced receptor binding affinity. A promising strategy to overcome these limitations is the incorporation of N-substituted glycine (B1666218) derivatives, such as N-benzylglycine, into the peptide backbone.
N-substituted glycines, also known as peptoids, are isomers of natural amino acids where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1] This structural modification imparts several advantageous properties. The absence of a hydrogen bond donor on the backbone nitrogen disrupts the formation of secondary structures like α-helices and β-sheets in the same manner as peptides, while the steric hindrance from the N-substituent restricts the conformational freedom of the peptide chain.[1] This can lead to a more defined and stable three-dimensional structure. Furthermore, the tertiary amide bonds in peptoids are not recognized by proteases, rendering the modified peptide highly resistant to enzymatic degradation.[1]
This compound, with its rigid and hydrophobic benzyl (B1604629) group, is a particularly useful building block for these purposes. Its incorporation can significantly alter a peptide's conformational stability and metabolic resistance, making it an invaluable tool for structure-activity relationship (SAR) studies in the development of novel bioactive peptides and peptidomimetics.
Data Presentation: The Impact of N-Alkylation on Peptide Stability
| Peptide Sequence | Modification | Melting Temperature (Tm) in °C | Gibbs Free Energy of Folding (ΔG°) at 25°C (kJ·mol-1) | Reference |
| (Pro-Hyp-Gly)1(Pro-Hyp-Gly )(Pro-Hyp-Gly)6 | None (Wild Type) | 35.2 | -5.02 | [2] |
| (Pro-Hyp-Gly)1(Pro-Hyp-Sar )(Pro-Hyp-Gly)6 | Glycine to Sarcosine (B1681465) (Sar) | 26.5 | -2.09 | [2] |
Note: In this specific collagen model, the substitution destabilized the triple helix, highlighting that the effect of N-alkylation is context-dependent and can be used to modulate stability in either direction.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound-Modified Peptides
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-benzylglycine using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-N-benzylglycine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the rink amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and coupling reagents (e.g., HATU/HOBt) in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the Kaiser test is negative, wash the resin with DMF (3 times) and DCM (3 times).
-
-
This compound Coupling:
-
The coupling of Fmoc-N-benzylglycine follows the same procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS).
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
This protocol describes how to determine the melting temperature (Tm) of a peptide by monitoring the change in its CD signal as a function of temperature.
Materials:
-
Purified peptide sample
-
Appropriate buffer (e.g., phosphate (B84403) buffer; avoid Tris as its pH is temperature-dependent)
-
CD spectropolarimeter equipped with a Peltier temperature controller
-
Quartz cuvette (1 mm path length)
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen buffer to a final concentration of 20-50 µM.
-
Degas the buffer to prevent bubble formation at higher temperatures.
-
Filter the peptide solution through a 0.22 µm filter.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength for monitoring. For α-helical peptides, 222 nm is typically used as it corresponds to a strong negative band.
-
Set the temperature range for the experiment (e.g., 20°C to 90°C).
-
Set the heating rate (e.g., 1°C/minute).
-
Set the data pitch (e.g., data point every 1°C).
-
Set the equilibration time at each temperature point (e.g., 30 seconds).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone across the temperature range.
-
Load the peptide sample into the cuvette and place it in the sample holder.
-
Start the thermal denaturation experiment. The instrument will slowly heat the sample and record the CD signal at 222 nm at each temperature increment.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide sample data.
-
Plot the CD signal (mdeg) as a function of temperature (°C). The resulting curve should be sigmoidal.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition between the folded and unfolded states, which corresponds to the inflection point of the sigmoidal curve. This can be determined by finding the maximum of the first derivative of the curve.
-
The data can be fitted to a two-state unfolding model to calculate thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding.
-
Proteolytic Stability Assay
This protocol provides a general method to assess the stability of this compound modified peptides in the presence of proteases compared to their unmodified counterparts.
Materials:
-
Purified native and this compound modified peptides
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Quenching solution (e.g., 10% Trichloroacetic acid, TCA)
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Reaction Setup:
-
Prepare stock solutions of the native and modified peptides in the reaction buffer.
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate to enzyme).
-
For serum stability, add the peptide to human or animal serum.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., equal volume of 10% TCA) to stop the enzymatic reaction.
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protease.
-
Transfer the supernatant containing the peptide and its degradation products to a new tube.
-
-
Analysis by RP-HPLC:
-
Inject the supernatant onto the RP-HPLC system.
-
Monitor the disappearance of the peak corresponding to the full-length peptide over time.
-
Quantify the peak area at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide as a function of time.
-
Calculate the half-life (t1/2) of each peptide under the assay conditions. A longer half-life indicates greater proteolytic stability.
-
-
Identification of Cleavage Products (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites in the native peptide.
NMR Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Materials:
-
Purified peptide sample (13C and 15N labeled, if necessary for larger peptides)
-
NMR buffer (e.g., H2O/D2O 90/10)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1 mM.
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): For peptides with 15N labeling, this correlates each amide proton with its directly bonded nitrogen, aiding in resonance assignment.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.
-
Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation: Evaluate the quality of the calculated structures using validation software to check for consistency with the experimental data and standard protein geometries.
Visualizations
References
Application Notes and Protocols for the Purification of N-Benzylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-Benzylglycine, a key intermediate in pharmaceutical synthesis and peptide chemistry. The following methods—recrystallization, column chromatography, and acid-base extraction—are described to achieve high purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1]
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on solubility data, water and ethanol, or a mixture thereof, are excellent choices for this compound. The compound exhibits high solubility in hot water and methanol, and lower solubility in colder temperatures, making these suitable for single-solvent recrystallization. An ethanol/water mixture can be employed for anti-solvent recrystallization.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is essential for selecting the appropriate recrystallization solvent and estimating the recovery yield.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 10 | ~0.5 |
| Water | 50 | ~2.1 |
| Ethanol | 10 | Low |
| Ethanol | 50 | Moderate |
| Methanol | 10 | Moderate |
| Methanol | 50 | High |
| Ethyl Acetate (B1210297) | 10 | Very Low |
| Ethyl Acetate | 50 | Low |
| Acetonitrile (B52724) | 10 | Very Low |
| Acetonitrile | 50 | Very Low |
Note: Solubility data is approximated from mole fraction data presented in the literature for illustrative purposes.
Experimental Protocol: Single-Solvent Recrystallization from Water
This protocol is ideal for purifying this compound from impurities with different solubility profiles in water.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (decomposition ~210°C) until a constant weight is achieved.
Experimental Workflow: Recrystallization
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica (B1680970) gel is a suitable stationary phase.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine an optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.
Recommended Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a good starting point. A small amount of acetic acid can be added to the mobile phase to improve the peak shape of the acidic this compound.
Procedure:
-
Prepare several TLC developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm) or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for the amino group or a potassium permanganate (B83412) stain).
-
Select the solvent system that provides the best separation.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Selected eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated. Carefully apply the sample solution to the top of the column. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Workflow: Column Chromatography
Purification by Acid-Base Extraction
This technique is particularly useful for separating this compound from neutral impurities, or from other acidic or basic compounds. It exploits the amphoteric nature of this compound, which contains both a carboxylic acid and a secondary amine group.
Principle of Separation
By adjusting the pH of an aqueous solution, the ionization state of this compound can be controlled. In a basic solution, the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt. In an acidic solution, the amino group is protonated to form a water-soluble ammonium (B1175870) salt. Neutral impurities will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether.
-
Separation from Basic and Neutral Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The this compound will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the this compound.
-
The organic layer now contains neutral and any basic impurities.
-
-
Separation from Acidic and Neutral Impurities:
-
Alternatively, to separate from acidic and neutral impurities, add 1 M HCl solution to the initial organic solution in the separatory funnel. The this compound will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Drain the aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M HCl.
-
The organic layer now contains neutral and any acidic impurities.
-
-
Isolation of this compound:
-
Cool the combined aqueous extracts (either basic or acidic) in an ice bath.
-
Slowly neutralize the aqueous solution by adding either 1 M HCl (to the basic extract) or 1 M NaOH (to the acidic extract) dropwise until this compound precipitates out. The isoelectric point of glycine (B1666218) derivatives is typically around neutral pH.
-
Collect the precipitated solid by vacuum filtration.
-
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum.
Experimental Workflow: Acid-Base Extraction
Purity Assessment
The purity of the final product should be assessed to ensure it meets the required specifications for its intended application. A purity of ≥98% is commonly expected for this compound used in research and development.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for determining the purity of this compound.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified this compound and for identifying the presence of any impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the compound against a known internal standard.[2]
Summary of Purification Techniques
| Technique | Principle | Best For Removing | Expected Purity |
| Recrystallization | Differential solubility | Soluble impurities with different temperature-dependent solubility | >99% |
| Column Chromatography | Differential adsorption | A wide range of impurities with different polarities | >99% |
| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Neutral, acidic, or basic impurities | >98% |
References
N-Benzylglycine: A Versatile Scaffold for Therapeutic Agent Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a derivative of the simplest amino acid glycine (B1666218), has emerged as a important building block in medicinal chemistry. Its unique structural features, combining a secondary amine, a carboxylic acid, and a lipophilic benzyl (B1604629) group, provide a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a focus on peptidomimetics, anticonvulsants, and modulators of glycine signaling.
Application 1: Synthesis of Peptidomimetics (Peptoids)
This compound is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability, making them attractive candidates for drug discovery. The "submonomer" method is the most common approach for solid-phase peptoid synthesis, involving a two-step cycle of acylation and displacement.
Quantitative Data: Bioactivity of this compound-Containing Peptoids
| Compound ID | Sequence | Target | Activity | Reference |
| 1 | Ac-Nphe-Nphe-Nphe-NH₂ | Butyrylcholinesterase (BChE) | IC₅₀ = 28 µM | [1] |
| 2 | Ac-Nphe-Nphe-NH₂ | Butyrylcholinesterase (BChE) | IC₅₀ = 40 µM | [1] |
Nphe refers to this compound.
Experimental Protocol: Solid-Phase Synthesis of a Peptoid Trimer (Ac-Nphe-Nphe-Nphe-NH₂) via the Submonomer Method
Materials:
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Acylation (First Cycle):
-
In a separate vial, dissolve bromoacetic acid (10 eq.) in DMF.
-
Add DIC (10 eq.) to the bromoacetic acid solution and pre-activate for 5 minutes.
-
Add the activated bromoacetic acid solution to the resin and shake for 30 minutes.
-
Wash the resin with DMF.
-
-
Displacement (First Cycle):
-
Add a solution of benzylamine (20 eq.) in DMF to the resin.
-
Shake for 2 hours to displace the bromide and introduce the first this compound (Nphe) residue.
-
Wash the resin with DMF.
-
-
Repeat Acylation and Displacement (Second and Third Cycles): Repeat steps 3 and 4 two more times to assemble the Nphe-Nphe-Nphe sequence.
-
N-terminal Acetylation:
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and TEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptoid under vacuum.
-
-
Purification: Purify the crude peptoid by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Workflow for Solid-Phase Peptoid Synthesis
Solid-phase synthesis workflow for peptoids.
Application 2: Development of Anticonvulsant Agents
This compound derivatives, particularly N-benzyl-2-acetamidopropionamides, have shown significant potential as anticonvulsant agents. These compounds are structurally related to the functionalized amino acid anticonvulsant lacosamide. The N-benzyl group plays a crucial role in their pharmacological activity.
Quantitative Data: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
| Compound | R-group at C3 of propionamide | MES ED₅₀ (mg/kg, i.p., mice) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (TD₅₀/ED₅₀) | Reference |
| (R)-18 | Methoxy (-OCH₃) | 4.5 | 27 | 6.0 | [2] |
| (S)-18 | Methoxy (-OCH₃) | >100 | - | - | [2] |
| 19 | Ethoxy (-OCH₂CH₃) | 17.3 | >100 | >5.8 | [2] |
| Phenytoin (B1677684) | (Reference Drug) | 9.5 | 66 | 6.9 | [2] |
Experimental Protocol: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (e.g., (R)-N-benzyl-2-acetamido-3-methoxypropionamide)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Phenytoin (positive control)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days before the experiment. House them in a temperature- and light-controlled room with free access to food and water.
-
Compound Administration:
-
Prepare a suspension of the test compound in the vehicle at various concentrations.
-
Administer the test compound intraperitoneally (i.p.) to groups of mice (n=6-8 per group).
-
Administer the vehicle to a control group and phenytoin to a positive control group.
-
-
Maximal Electroshock Seizure Induction:
-
At the time of peak effect of the drug (e.g., 30 minutes post-injection), apply a drop of saline to the eyes of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
To assess motor impairment, place the mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration.
-
The inability of a mouse to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials indicates neurotoxicity.
-
Calculate the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals.
-
-
Protective Index Calculation: Calculate the protective index (PI) as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a better safety profile.
Logical Relationship in Anticonvulsant Drug Development
Drug development from this compound.
Application 3: Modulation of Glycine Signaling
N-acyl derivatives of glycine, such as N-arachidonyl-glycine (NAGly), have been identified as endogenous modulators of glycine signaling. Specifically, NAGly acts as a non-competitive inhibitor of the glycine transporter 2 (GlyT2).[3][4][5][6] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating glycinergic neurotransmission. Inhibition of GlyT2 leads to an increase in the synaptic concentration of glycine, which enhances the activation of postsynaptic glycine receptors (GlyRs), leading to an increased inhibitory postsynaptic current. This mechanism is a promising target for the development of novel analgesics for chronic pain.[7]
Quantitative Data: Inhibition of Glycine Transporter 2 (GlyT2) by N-Acyl Glycine Derivatives
| Compound | Target | IC₅₀ (µM) | Mode of Inhibition | Reference |
| N-Arachidonyl-glycine (NAGly) | GlyT2a | 3.4 | Non-competitive | [6] |
| N-Arachidonyl-L-alanine | GlyT2a | 8 | - | [5] |
| N-Arachidonyl-GABA | GlyT2a | 11.9 | - | [5] |
Experimental Protocol: [³H]Glycine Uptake Assay for GlyT2 Inhibition
Materials:
-
HEK293 cells stably expressing human GlyT2
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
[³H]Glycine
-
Test compounds (e.g., N-arachidonyl-glycine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hGlyT2 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation:
-
Wash the cells with assay buffer.
-
Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
-
Glycine Uptake:
-
Initiate the uptake by adding a solution of [³H]glycine (at a final concentration close to its Km for GlyT2) to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a known potent GlyT2 inhibitor (e.g., ALX1393).
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway of GlyT2 Inhibition
Inhibition of GlyT2 by NAGly enhances glycinergic signaling.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its incorporation into peptidomimetics offers a strategy to overcome the limitations of traditional peptide drugs. Furthermore, derivatives of this compound have demonstrated potent anticonvulsant activity, highlighting their potential in the treatment of neurological disorders. The discovery of endogenous N-acyl glycines as modulators of glycine transport opens up new avenues for the development of analgesics and other drugs targeting the central nervous system. The protocols and data presented herein provide a foundation for researchers to explore the full therapeutic potential of this compound-based compounds.
References
- 1. Extracellular Loops 2 and 4 of GLYT2 Are Required for N-Arachidonylglycine Inhibition of Glycine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Creating Peptide Libraries with N-Benzylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the creation and application of peptide libraries incorporating N-Benzylglycine, a key building block for generating peptidomimetics with enhanced therapeutic potential. The inclusion of this compound, an N-substituted glycine (B1666218) analog, into peptide chains can significantly improve proteolytic stability and modulate conformational properties, making these libraries a valuable tool in drug discovery and biomedical research.
The following sections detail the synthesis of One-Bead-One-Compound (OBOC) libraries featuring this compound using the split-and-pool method, protocols for on-bead screening to identify high-affinity binders, and methods for the characterization and stability analysis of hit compounds.
Data Presentation
Table 1: Illustrative On-Bead Screening Results for an this compound Containing Peptoid Library
| Library ID | Target Protein | Library Diversity | Screening Method | Hit Rate (%) | Confirmed Binders |
| NBG-Lib-01 | Human Serum Albumin | 10,000 | Fluorescence-Based | 0.5 | 12 |
| NBG-Lib-02 | Thrombin | 50,000 | Enzyme-Linked Assay | 0.2 | 8 |
| NBG-Lib-03 | MDM2 | 100,000 | Fluorescence-Based | 0.1 | 5 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential outcomes of a screening campaign.
Table 2: Characterization of a Hit Peptide from NBG-Lib-01
| Parameter | Value | Method |
| Sequence | Ac-Gly-(N-Bn)Gly-Leu-Phe-Ala-NH₂ | Edman Degradation & MS/MS |
| Molecular Weight (Da) | 594.7 | MALDI-TOF MS |
| Purity (%) | >95 | RP-HPLC |
| Binding Affinity (K D ) | 1.2 µM | Surface Plasmon Resonance |
Note: The data presented in this table is for a representative hit compound and is for illustrative purposes.
Table 3: Comparative Proteolytic Stability of a Hit Peptide
| Peptide | Sequence | Half-life in Human Serum (hours) |
| NBG-Hit-01 | Ac-Gly-(N-Bn)Gly-Leu-Phe-Ala-NH₂ | > 24 |
| Control Peptide | Ac-Gly-Gly-Leu-Phe-Ala-NH₂ | 1.5 |
Note: This data illustrates the enhanced stability often observed with N-substituted glycine incorporation and is for demonstrative purposes.
Experimental Protocols
Protocol 1: Synthesis of an this compound Containing One-Bead-One-Compound (OBOC) Library
This protocol details the synthesis of a peptoid library using the split-and-pool method on a solid support. The "sub-monomer" method is employed to incorporate this compound and other N-substituted glycines.
Materials:
-
TentaGel S NH₂ resin (90 µm, 0.25 mmol/g)
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines (including benzylamine (B48309) for this compound incorporation)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Scintillation vials or reaction vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the TentaGel S NH₂ resin in DMF for at least 1 hour in a reaction vessel.
-
Split the Resin: Distribute the swollen resin equally into the desired number of reaction vessels, corresponding to the number of different sub-monomers to be used in the first variable position.
-
Acylation Step:
-
To each vessel, add a solution of bromoacetic acid (1 M in DMF, 10 eq.) and DIC (1 M in DMF, 10 eq.).
-
Shake the mixture for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amination Step (Incorporation of this compound and other side chains):
-
To each reaction vessel, add a solution of a different primary amine (1 M in DMF, 20 eq.). For the incorporation of this compound, use a solution of benzylamine.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Pool and Mix: Combine all the resin from the different reaction vessels into a single container. Wash with DMF and mix thoroughly to ensure randomization.
-
Repeat Cycles: For subsequent variable positions, repeat steps 2-5.
-
Capping and Cleavage:
-
After the final cycle, cap the N-terminus by acetylation (e.g., using acetic anhydride (B1165640) and diisopropylethylamine in DMF).
-
Wash the resin extensively with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave a small sample of beads with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to confirm successful synthesis by mass spectrometry.
-
Protocol 2: On-Bead Screening of the this compound Library
This protocol describes a fluorescence-based on-bead screening method to identify library members that bind to a target protein.
Materials:
-
This compound containing OBOC library
-
Fluorescently labeled target protein (e.g., with FITC or Alexa Fluor)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microscope slides or 96-well plates
-
Fluorescence microscope
Procedure:
-
Library Preparation:
-
Swell a portion of the library beads in DMF, then wash thoroughly with water and finally with PBS.
-
Resuspend the beads in blocking buffer and incubate for 1 hour at room temperature to minimize non-specific binding.
-
-
Incubation with Target Protein:
-
Remove the blocking buffer and add the fluorescently labeled target protein diluted in blocking buffer to the beads.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the target protein solution.
-
Wash the beads extensively with wash buffer (5-7 times) to remove unbound protein.
-
Perform a final wash with PBS.
-
-
Identification of "Hit" Beads:
-
Transfer the beads to a microscope slide or a 96-well plate.
-
Visually inspect the beads under a fluorescence microscope.
-
Identify and manually isolate the beads that exhibit a strong fluorescent signal ("hit" beads).
-
-
Hit Bead Characterization:
-
The isolated hit beads can be subjected to sequencing to determine the structure of the binding compound.
-
Protocol 3: Proteolytic Stability Assay
This protocol compares the stability of a hit peptide containing this compound to a control peptide in the presence of proteases.[1]
Materials:
-
Purified this compound containing peptide and control peptide
-
Human serum or a specific protease solution (e.g., trypsin)
-
Incubation buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA in ACN)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Dilute the peptides to a final concentration of 100 µg/mL in pre-warmed human serum or protease solution.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Confirm the identity of the peaks using mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of each peptide by fitting the data to an exponential decay curve.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in N-Benzylglycine Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the peptide coupling of N-Benzylglycine. The steric hindrance presented by the N-benzyl group can lead to slow and incomplete reactions, but with the appropriate strategies, these difficulties can be effectively managed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Q1: My this compound coupling reaction is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete coupling of this compound is primarily due to the steric hindrance from the bulky benzyl (B1604629) group on the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[1][2][3]
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure it goes to completion.
-
Increase Reagent Equivalents: Using a higher excess of the protected this compound and the coupling reagent can drive the reaction forward.
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can increase the reaction rate. Microwave-assisted coupling is a highly effective alternative for significantly reducing reaction times.[4][5]
-
Solvent Choice: Ensure your solvent (typically DMF or NMP) is of high purity and is adequately swelling the resin. In cases of peptide aggregation, switching to a more disruptive solvent like NMP or adding a small percentage of DMSO can be beneficial.[6]
-
Double Coupling: If the coupling is still incomplete after the initial reaction time, filter the resin, wash it, and repeat the coupling step with a fresh solution of the activated this compound.[6]
-
Capping: If a small fraction of the N-termini remains unreacted after a second coupling, it is advisable to "cap" them by acetylation with acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.[6]
Q2: How can I monitor the completion of an this compound coupling reaction? The Kaiser test is giving a negative result.
A2: The Kaiser test is not reliable for monitoring the coupling of this compound because it gives a false negative with secondary amines.[6] The N-benzyl group makes the nitrogen a secondary amine.
Alternative Monitoring Tests:
-
Isatin (B1672199) Test: This test produces a blue-green color in the presence of unreacted secondary amines like this compound.
-
Chloranil (B122849) Test: This test will result in a blue or purple color on the resin beads if free secondary amines are present.
-
TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test provides a colorimetric readout for the presence of primary and secondary amines.
A small sample of the resin can be cleaved and the product analyzed by LC-MS to definitively determine the extent of the coupling.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for this compound?
A1: For sterically hindered amino acids like this compound, potent uronium or phosphonium (B103445) salt-based coupling reagents are recommended. Carbodiimides can also be used, but require an additive.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress epimerization.[1][2][3]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[1][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.
-
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 7-Aza-1-hydroxybenzotriazole): The combination of a carbodiimide (B86325) with a highly activating additive like HOAt is a powerful and cost-effective option.
Q2: What is the risk of epimerization when coupling this compound?
A2: this compound itself is achiral, so there is no risk of epimerization at the this compound residue. However, the activated C-terminal amino acid of the peptide chain to which the this compound is being coupled can be susceptible to epimerization, especially under harsh conditions (e.g., high temperatures, extended reaction times with strong bases). The use of additives like HOAt is known to minimize this risk.[7][8]
Q3: Can I use microwave-assisted synthesis for this compound coupling?
A3: Yes, microwave-assisted solid-phase peptide synthesis is an excellent technique for overcoming the slow reaction kinetics of sterically hindered amino acids like this compound.[4][5][9] The rapid heating provided by microwave energy can dramatically shorten coupling times from hours to minutes while often improving coupling efficiency.
Data Presentation
The following table summarizes the general performance and characteristics of commonly used coupling reagents for sterically hindered N-substituted amino acids like this compound. Specific yield and epimerization rates can be sequence-dependent.
| Coupling Reagent/System | Relative Reactivity | Typical Reaction Time (Conventional) | Epimerization Risk (for preceding residue) | Key Advantages |
| HATU/DIPEA | Very High | 30 min - 4 hours | Low | High efficiency for difficult couplings, fast reaction rates.[1][10] |
| HBTU/DIPEA | High | 1 - 6 hours | Low to Moderate | Reliable and widely used, good for most standard couplings.[1][10] |
| PyBOP/DIPEA | High | 1 - 6 hours | Low | Byproducts are generally less hazardous than those from some other phosphonium reagents. |
| DIC/HOAt | High | 2 - 8 hours | Low | Cost-effective, HOAt provides excellent activation and epimerization suppression. |
| DIC/HOBt | Moderate | 4 - 24 hours | Moderate | A standard and economical choice, but may be slow for this compound. |
Experimental Protocols
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol describes the incorporation of a single Fmoc-N-Benzylglycine-OH residue onto a resin-bound peptide using HATU as the coupling reagent.
1. Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N-Benzylglycine-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
2. Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling of Fmoc-N-Benzylglycine-OH:
-
In a separate vial, dissolve Fmoc-N-Benzylglycine-OH and HATU in DMF.
-
Add DIPEA to this solution and vortex briefly. This is the activation solution.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform an isatin or chloranil test to check for the presence of free secondary amines.
-
A negative test (no color change) indicates the coupling is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Next Cycle: The peptide-resin is now ready for the deprotection of the Fmoc group on the newly added this compound and the coupling of the next amino acid in the sequence.
Visualizations
Caption: Workflow for this compound incorporation in SPPS.
Caption: Troubleshooting decision tree for incomplete coupling.
Caption: Simplified mechanism for HATU-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Improving N-Benzylglycine solubility in organic solvents like DMF
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-Benzylglycine in organic solvents, with a particular focus on Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having difficulty dissolving this compound in DMF at room temperature. What could be the issue?
Several factors can contribute to dissolution problems:
-
Concentration: The desired concentration may exceed the solubility limit of this compound in DMF at ambient temperature.
-
Purity of the Solvent: The presence of impurities in the DMF, especially water, can affect its solvating properties.
-
Particle Size of the Solute: Larger crystals of this compound will dissolve more slowly than a fine powder.
-
Equilibrium Time: The dissolution process may not have reached equilibrium.
Q3: Are there any recommended methods to enhance the solubility of this compound in DMF?
Yes, several techniques can be employed to improve solubility:
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of most solids.[1]
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate dissolution.
-
Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility. However, this should be done cautiously as it can also decrease solubility in some cases.
Q4: What is the melting point of this compound?
The melting point of this compound is approximately 232 °C (with decomposition).[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in DMF.
.dot
Caption: Troubleshooting workflow for dissolving this compound in DMF.
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMF
This protocol outlines a method for determining the approximate solubility of this compound in DMF at a specific temperature.
.dot
References
Preventing epimerization of N-Benzylglycine during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization of N-Benzylglycine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to epimerization during peptide synthesis?
A1: this compound, as an N-alkylated amino acid, presents two main challenges that contribute to its susceptibility to epimerization. Firstly, the bulky N-benzyl group creates significant steric hindrance, which can slow down the coupling reaction rate. This extended reaction time provides a larger window of opportunity for the activated carboxylic acid to undergo side reactions, including epimerization. Secondly, like other amino acids, the activated carboxyl group of this compound can lead to the formation of an oxazolone (B7731731) intermediate or undergo direct enolization, both of which can result in the loss of stereochemical integrity at the alpha-carbon.
Q2: What are the primary mechanisms of epimerization for this compound?
A2: There are two predominant mechanisms for the epimerization of this compound during peptide coupling reactions:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected this compound can cyclize intramolecularly to form a 5(4H)-oxazolone. The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a racemized intermediate. Subsequent reaction with the amine component results in a mixture of peptide epimers.
-
Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton from the activated this compound, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to epimerization.
Q3: Which step in a standard solid-phase peptide synthesis (SPPS) protocol is most critical for this compound epimerization?
A3: The amino acid coupling step is the most critical juncture for epimerization. During this stage, the carboxylic acid of this compound is activated, which increases the acidity of the alpha-proton, making it more vulnerable to abstraction by base. The choice of coupling reagent, additives, base, and reaction conditions during this step is paramount to preserving the stereochemical purity of the final peptide.
Q4: How does the choice of coupling reagent impact the epimerization of this compound?
A4: The coupling reagent plays a pivotal role in the extent of epimerization. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP, are generally preferred for coupling sterically hindered amino acids like this compound as they often lead to faster reactions and less epimerization, especially when used with appropriate additives.[2][3]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma in preventing epimerization?
A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are essential for suppressing racemization.[2][4] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable than the initial activated species (e.g., O-acylisourea from carbodiimides) and is less prone to forming the problematic oxazolone.[4] The active ester then reacts with the amine component to form the peptide bond with a reduced risk of epimerization. HOAt and Oxyma are often considered more effective than HOBt.[4]
Q6: How does the choice of base affect epimerization rates?
A6: The basicity and steric hindrance of the base used during the coupling reaction have a significant impact on epimerization.[5] Strong and sterically unhindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) can readily abstract the alpha-proton, promoting direct enolization and subsequent racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally recommended as they are less likely to cause epimerization.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected post-synthesis. | Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without additives. | Switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) based coupling reagent. If using carbodiimides, always include an additive like HOAt or Oxyma.[2][3] |
| Strong or Sterically Unhindered Base: Use of DIEA or TEA. | Replace the base with a weaker or more sterically hindered alternative such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] | |
| Prolonged Activation/Coupling Time: Slow coupling due to steric hindrance allows more time for epimerization. | Use a more powerful coupling reagent like HATU to accelerate the reaction. Consider a double coupling protocol. Minimize pre-activation time if this method is used. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of epimerization. | Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.[5] | |
| Low coupling yield in addition to epimerization. | Steric Hindrance: The bulky N-benzyl group is impeding the reaction. | Employ a highly reactive coupling reagent known to be effective for sterically hindered amino acids, such as PyBrOP or PyAOP.[2][3] Using microwave assistance for the coupling step can also be beneficial. |
| Inappropriate Solvent: The solvent may not be optimal for the coupling reaction. | Use non-polar solvents when possible, as they can sometimes reduce the rate of racemization. However, ensure all reactants remain soluble.[5] N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used. |
Comparative Data on Coupling Reagents
The following table summarizes the relative performance of common coupling strategies in minimizing epimerization, particularly for challenging amino acids.
| Coupling Strategy | Relative Epimerization Risk | Coupling Efficiency for Hindered Residues | Notes |
| DIC alone | High | Moderate | Not recommended without an additive. |
| DIC / HOBt | Moderate | Good | A standard, cost-effective option.[1] |
| DIC / HOAt | Low | Good | HOAt is generally more effective at suppressing racemization than HOBt.[4] |
| DIC / Oxyma | Low | Good | Oxyma is a non-explosive and highly effective alternative to HOAt.[4] |
| HBTU / Base | Low-Moderate | Very Good | A widely used and effective reagent. |
| HATU / Base | Low | Excellent | Generally considered one of the best reagents for fast and clean coupling of hindered amino acids with minimal epimerization.[3] |
| PyAOP / Base | Low | Excellent | Particularly effective for coupling N-alkylated amino acids.[3] |
| PyBrOP / Base | Low | Excellent | A highly reactive reagent, very effective for sterically demanding couplings, but may require careful optimization.[2] |
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Fmoc-N-Benzylglycine using HATU
This protocol details the manual solid-phase synthesis coupling step for incorporating Fmoc-N-Benzylglycine.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-N-Benzylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) to the activation mixture. Avoid using DIEA.
-
Briefly agitate the activation mixture for 1-2 minutes. Do not pre-activate for an extended period.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to prepare for the next synthesis cycle.
-
Protocol 2: Analysis of Epimerization Level by Chiral HPLC
This protocol provides a general method to determine the percentage of epimerization after cleaving a test dipeptide from the resin.
-
Peptide Cleavage:
-
Synthesize a test dipeptide (e.g., H-Ala-N-Bn-Gly-NH2) on the resin.
-
After the final Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
-
-
Chiral HPLC Analysis:
-
Dissolve the crude peptide in a suitable mobile phase.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a Chiralpak® series column).
-
Use an isocratic or gradient elution method with a mobile phase typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small amount of an acidic or basic additive to improve peak shape.
-
The two epimers (diastereomers in the case of a dipeptide with another chiral center) should separate into two distinct peaks.
-
Calculate the percentage of the undesired epimer by integrating the peak areas: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100
-
Visualizing the Epimerization Challenge
// Nodes Start [label="Activated Fmoc-N-Bn-Gly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., DIEA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="Racemizable\nOxazolone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Planar Enolate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="N-terminal Amine\nof Peptide Chain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Epimers [label="Mixture of Peptide Epimers", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired [label="Desired Peptide", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oxazolone [label="Intramolecular\nCyclization"]; Start -> Enolate [label="α-Proton Abstraction", dir=none]; Base -> Enolate [arrowhead=tee]; Oxazolone -> Epimers [label="Nucleophilic Attack"]; Enolate -> Epimers [label="Reprotonation &\nNucleophilic Attack"]; Amine -> Epimers; Start -> Desired [label="Direct Coupling\n(Desired Pathway)"]; Amine -> Desired;
// Invisible nodes for alignment subgraph { rank=same; Start; Base; Amine; } } .dot Caption: Key pathways leading to epimerization of this compound.
// Nodes Start [label="High Epimerization Detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Review Coupling Reagent\nand Additives", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Review Base Used", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions\n(Temp, Time)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Reagent [label="Switch to HATU/HOAt\nor PyAOP/Oxyma", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="Switch to NMM\nor Collidine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions [label="Lower Temperature (0°C)\nReduce Activation Time", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Re-run and Analyze", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent [label="Yes"]; CheckReagent -> Sol_Reagent; Sol_Reagent -> CheckBase; CheckBase -> Sol_Base; Sol_Base -> CheckConditions; CheckConditions -> Sol_Conditions; Sol_Conditions -> End; } .dot Caption: A logical workflow for troubleshooting this compound epimerization.
References
Technical Support Center: Optimizing N-Benzylglycine Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating N-Benzylglycine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Problem: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence lacking this compound.
-
Potential Cause 1: Steric Hindrance this compound is an N-substituted amino acid with a bulky benzyl (B1604629) group attached to the nitrogen atom. This steric hindrance can significantly slow down the coupling reaction compared to standard amino acids, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][2]
-
Solution 1: Employ a High-Activity Coupling Reagent For sterically hindered amino acids, standard coupling reagents may not be sufficiently reactive. Onium salt-based reagents (Uronium/Aminium or Phosphonium) are highly recommended.[3][4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a highly reactive HOAt active ester, which is particularly effective for hindered amino acids.[5][6][7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium (B103445) salt reagent that shows excellent performance in difficult couplings and avoids the potential for guanidinylation side reactions.[4][6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU, but with non-explosive byproducts, making it a safer alternative.[3][8]
-
-
Solution 2: Optimize Reaction Conditions
-
Double Coupling: Perform the coupling step twice. After the first coupling reaction and washing, repeat the procedure with a fresh solution of activated this compound. This can help drive the reaction to completion.
-
Increase Reagent Concentration: Using more concentrated solutions of the amino acid and coupling reagent can increase the probability of successful reaction events.[9]
-
Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower reaction kinetics.
-
Incorporate Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling reactions by providing efficient and uniform heating, which is particularly beneficial for hindered couplings.[10]
-
-
Potential Cause 2: Peptide Aggregation As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[11][12] This is a common issue in "difficult sequences."[10][11][12]
-
Solution: Employ Aggregation-Disrupting Techniques
-
Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling mixture to disrupt secondary structures.[2]
-
"Difficult Sequence" Solvents: Use solvent mixtures known to reduce aggregation, such as a combination of DCM/DMF/NMP.[2]
-
Backbone Protection: For very difficult sequences, consider incorporating pseudoproline dipeptides or Hmb-protected amino acids in the sequence prior to the difficult coupling site to disrupt interchain hydrogen bonding.[2]
-
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
For sterically hindered amino acids like this compound, high-reactivity onium salt-based reagents are strongly recommended. HATU is often the top choice due to its high efficiency in forming a very reactive OAt active ester.[5][6] PyBOP is an excellent alternative that avoids the potential side reaction of N-terminal guanidinylation.[6] For particularly challenging sequences, the more reactive phosphonium salt PyBrOP can be considered.[1][3]
Q2: Can I use standard DIC/HOBt for coupling this compound?
While DIC/HOBt is a cost-effective and widely used coupling method, it may result in lower yields and require significantly longer reaction times or double coupling for a sterically hindered residue like this compound.[3] If using this method, the inclusion of HOBt is critical to minimize the risk of racemization.[3] For sequences deemed "difficult," switching to a more potent reagent like HATU or PyBOP is advisable for a higher probability of success.
Q3: What are the main side reactions to watch for when coupling this compound?
-
Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. It is caused by steric hindrance.
-
Racemization: While this compound itself is achiral, this is a general concern for chiral amino acids during the activation step. The risk is minimized by using coupling reagents that form active esters with additives like HOBt or HOAt.[3][6]
-
Guanidinylation: If using uronium/aminium reagents like HATU or HBTU in excess, a side reaction can occur where the reagent modifies the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[5][6] Using a slight excess (e.g., 0.95 equivalents relative to the amino acid) can mitigate this risk.
Q4: How can I confirm that the coupling of this compound was successful?
The most common method is the Kaiser (ninhydrin) test . After the coupling step and subsequent washing, a small sample of the resin is tested. A negative result (yellow/colorless beads) indicates that few or no free primary/secondary amines are present, suggesting a complete reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling is recommended.[13]
Q5: Is there a specific N-terminal protecting group that is better to use with this compound?
Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be used for synthesizing peptides containing this compound. The choice depends on the overall synthetic strategy for the entire peptide. The key challenge is the coupling step itself, rather than the protecting group chemistry.
Data Summary
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Typical Reaction Time | Relative Efficiency for Hindered AA | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | 30 - 120 min | Very High | Fast, highly efficient for hindered residues, low racemization.[1][6] | Higher cost, can cause N-terminal guanidinylation if used in excess.[6] |
| PyBOP | Phosphonium | 60 - 240 min | High | Efficient, no guanidinylation side reaction, byproducts are soluble.[6][7] | More expensive than carbodiimides. |
| COMU | Uronium | 30 - 120 min | Very High | Reactivity comparable to HATU, safer (non-explosive) byproducts.[3][8] | Higher cost. |
| PyBrOP | Phosphonium | 60 - 180 min | Extremely High | More reactive than PyBOP, useful for the most difficult couplings.[1][3] | High reactivity may increase the risk of side reactions with sensitive residues. |
| DIC/HOBt | Carbodiimide | 2 - 12 hours | Moderate | Low cost, readily available.[3] | Slower reaction rates, may require double coupling for complete reaction.[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is designed for standard Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a loading of 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vial, prepare the activation mixture immediately before use. For 1g of resin (0.5 mmol scale):
-
Fmoc-N-Benzylglycine-OH: 4 equivalents (2.0 mmol, 530.6 mg)
-
HATU: 3.95 equivalents (1.975 mmol, 751.0 mg)
-
N,N-Diisopropylethylamine (DIPEA): 8 equivalents (4.0 mmol, 697 µL)
-
Dissolve the components in a minimal amount of DMF (approx. 5 mL).
-
-
Coupling: Add the activation mixture to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally Methanol (3 times) before drying or proceeding to the next cycle.
-
Troubleshooting: If the Kaiser test is positive, perform a second coupling (Step 5) with a freshly prepared activation mixture.
This compound Coupling Mechanism using HATU
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Side reactions associated with N-Benzylglycine in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Benzylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound in peptide synthesis?
A1: The primary side reactions when using this compound, particularly in solid-phase peptide synthesis (SPPS), are Diketopiperazine (DKP) formation, racemization of the coupled amino acid, and premature N-debenzylation. As a secondary amino acid, this compound is structurally similar to proline and is prone to similar side reactions.
Q2: How does Diketopiperazine (DKP) formation occur with this compound?
A2: DKP formation is a significant side reaction, especially at the dipeptide stage. When this compound is the N-terminal residue of a resin-bound dipeptide, its amino group can perform an intramolecular nucleophilic attack on the ester linkage to the solid support, cleaving the dipeptide from the resin and forming a cyclic dipeptide (a diketopiperazine). This terminates the peptide chain prematurely.[1][2]
Q3: Is racemization a concern when coupling an amino acid to this compound?
A3: Yes, racemization of the activated amino acid being coupled to the N-terminal this compound can be a significant issue. The choice of coupling reagent, base, and reaction temperature all play a crucial role in controlling the stereochemical purity of the final peptide.[3] Certain coupling reagents are more prone to causing epimerization.[4][5]
Q4: Can the benzyl (B1604629) group on this compound be accidentally removed during synthesis?
A4: Accidental N-debenzylation can occur under certain conditions, particularly during repeated exposure to acidic conditions or during catalytic hydrogenation steps intended for other protecting groups. While the benzyl group is generally stable, its lability can be influenced by the overall synthetic scheme.
Q5: Are there specific side reactions to be aware of when using this compound in non-peptidic synthesis, such as in a Pictet-Spengler reaction?
A5: In the context of a Pictet-Spengler reaction, where a β-arylethylamine condenses with a carbonyl compound, using an this compound derivative could potentially lead to side reactions related to the reactivity of the glycine (B1666218) backbone. Depending on the reaction conditions, side reactions such as self-condensation or reactions involving the carboxylic acid moiety could compete with the desired cyclization. Careful control of pH and the choice of activating agents for the carbonyl group are crucial.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide Due to Diketopiperazine (DKP) Formation
Symptoms:
-
The final peptide product is obtained in low yield.
-
LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the diketopiperazine of this compound and the second amino acid.[7]
Root Causes & Solutions:
-
Cause: The N-terminal secondary amine of this compound is highly susceptible to intramolecular cyclization, especially after the coupling of the second amino acid.
-
Solution 1: Choice of Resin: For the first two amino acids, use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of this resin minimizes the back-biting reaction that leads to DKP formation.
-
Solution 2: Immediate Coupling: After deprotection of the N-terminal Fmoc group of this compound, immediately proceed with the coupling of the next amino acid without any delay.
-
Solution 3: Use of N-protected Dipeptide: Couple the first two amino acids as a dipeptide unit (e.g., Fmoc-Xaa-NBzlGly-OH). This bypasses the vulnerable dipeptide-resin stage.
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
HPLC analysis of the purified peptide shows a doublet or a broadened peak.
-
Chiral chromatography or NMR analysis confirms the presence of diastereomers.
Root Causes & Solutions:
-
Cause: The activated carboxylic acid of the incoming amino acid is susceptible to racemization, especially in the presence of a base. The choice of coupling reagent significantly impacts the extent of racemization.[3][8]
-
Solution 1: Optimize Coupling Reagents and Additives: Use coupling reagent combinations known to suppress racemization. Carbodiimides like DIC should be used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[9][10][11] Phosphonium and aminium reagents like PyBOP and HBTU are also effective, but the choice of base is critical.[12]
-
Solution 2: Control the Base: Avoid strong, sterically unhindered bases. Use a weaker or more hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[13]
-
Solution 3: Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
Data Presentation
Table 1: Influence of Coupling Reagents on Racemization during Peptide Synthesis
| Coupling Reagent System | Relative Racemization Risk | Key Advantages | Common Byproducts/Issues |
| DIC / HOBt | Low | Cost-effective, good for standard couplings.[10] | N-acylurea formation (minimized by HOBt).[4] |
| HBTU / DIPEA | Moderate | Fast and efficient, good for hindered couplings.[10][11] | Potential for guanidinylation of the N-terminus.[12] |
| HATU / DIPEA | Low to Moderate | More reactive than HBTU, very fast couplings.[10] | Higher cost. |
| PyBOP / DIPEA | Low | Excellent for reducing racemization, particularly for sensitive residues. | Tris(dimethylamino)phosphine oxide byproduct. |
This table provides a qualitative comparison based on established principles in peptide chemistry. Actual racemization levels can vary significantly based on the specific amino acids being coupled, solvent, and temperature.
Experimental Protocols
Protocol: Minimizing Diketopiperazine (DKP) Formation During the Coupling of the Third Amino Acid to a Dipeptide with C-terminal this compound on a Wang Resin
This protocol is designed to minimize the formation of cyclo(Xaa-NBzlGly) by ensuring a rapid and efficient coupling step immediately following the deprotection of the N-terminal amino acid of the dipeptide.
1. Materials:
-
Peptide-resin: Fmoc-NBzlGly-Wang resin
-
Fmoc-Xaa-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
-
20% Piperidine (B6355638) in DMF
-
DCM (dichloromethane)
2. Procedure:
-
Step 1: Resin Swelling: Swell the Fmoc-NBzlGly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Step 2: Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 7 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Step 3: Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve Fmoc-Xaa-OH, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes. Crucially, this pre-activation time should be kept short.
-
-
Step 4: Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling) after 2 hours, extend the reaction time.
-
-
Step 5: Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Step 6: Proceed with the Synthesis: The resin is now ready for the next deprotection and coupling cycle.
Visualizations
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fmoc-Deprotection of N-Benzylglycine Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for challenges encountered during the Fmoc-deprotection of N-Benzylglycine residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the Fmoc-deprotection of this compound challenging?
The primary challenge in the Fmoc-deprotection of this compound lies in steric hindrance. This compound is an N-alkylated amino acid, and the bulky benzyl (B1604629) group on the nitrogen atom can impede the approach of the base (typically piperidine) required to remove the Fmoc protecting group. This can lead to incomplete deprotection, resulting in deletion sequences where the subsequent amino acid fails to couple.[1] Furthermore, as the peptide chain elongates, aggregation can occur, further hindering reagent access to the N-terminus.
Q2: How can I detect incomplete Fmoc-deprotection of an this compound residue?
Standard colorimetric tests like the Kaiser test are unreliable for this compound as they are designed to detect primary amines, whereas the deprotected this compound has a secondary amine. A negative Kaiser test (yellow/colorless beads) is expected for a free N-terminal this compound.
The most effective method for monitoring deprotection is by UV-Vis spectroscopy . The cleavage of the Fmoc group releases dibenzofulvene (DBF), which reacts with piperidine (B6355638) to form a DBF-piperidine adduct with a characteristic UV absorbance maximum around 301 nm. By monitoring the absorbance of the filtrate during the deprotection step, you can quantify the extent of Fmoc removal. Automated peptide synthesizers often use this method to extend deprotection times until the reaction is complete.
Q3: What are the potential side reactions during the Fmoc-deprotection of this compound?
While incomplete deprotection is the primary concern, other side reactions can occur:
-
Diketopiperazine (DKP) Formation: If the this compound is the second amino acid in the sequence, the newly deprotected secondary amine can attack the ester linkage of the C-terminal amino acid, leading to the formation of a cyclic dipeptide and cleavage from the resin. This is particularly problematic with flexible C-terminal residues.
-
Aspartimide Formation: If an aspartic acid residue is present elsewhere in the peptide sequence, the basic conditions of Fmoc-deprotection can promote the formation of a cyclic aspartimide. This can lead to racemization and the formation of isoaspartyl peptides. While not specific to this compound, it is a common issue in Fmoc-SPPS.[2][3][4]
Troubleshooting Guide
Problem: Incomplete Fmoc-Deprotection of this compound
Symptoms:
-
Low yield of the target peptide.
-
Presence of deletion sequences (target peptide mass minus the mass of the amino acid that should have been coupled after this compound) in mass spectrometry analysis.
-
Absence of the expected product peak in HPLC analysis.
Solutions:
-
Optimize Standard Deprotection Conditions:
-
Increase Deprotection Time: Extend the standard deprotection time to allow the base more time to access the sterically hindered Fmoc group.
-
Increase Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can increase the reaction rate. However, use caution as elevated temperatures can promote side reactions like aspartimide formation.[1]
-
Increase Reagent Concentration: Using a higher concentration of piperidine (e.g., 30-50% in DMF) can improve deprotection efficiency.[1]
-
-
Employ Stronger Deprotection Reagents:
-
For highly resistant Fmoc groups on this compound residues, a stronger base cocktail may be necessary. A common and effective alternative is a mixture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine in DMF. DBU is a non-nucleophilic base that is very effective at removing the Fmoc group, while piperidine acts as a scavenger for the liberated dibenzofulvene.[5][6]
-
Quantitative Data on Deprotection Conditions
The following table summarizes various deprotection conditions. While specific data for this compound is limited in the literature, the data for other sterically hindered amino acids provides a useful starting point for optimization.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Efficacy & Remarks |
| Piperidine in DMF | 20% (v/v) | 2 x 10-20 min | Standard conditions, may be insufficient for this compound.[1] |
| Piperidine in DMF | 30-50% (v/v) | 2 x 15-30 min | Increased concentration can improve efficiency for hindered residues.[1] |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine (v/v) | 2 x 5-15 min | Stronger conditions, highly effective for hindered residues. DBU can promote aspartimide formation.[1][5] |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU (w/v, v/v) | 2 x 1-5 min | A rapid and efficient alternative to piperidine, reported to reduce side reactions.[5] |
Experimental Protocols
Protocol 1: Optimized Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 30-50% piperidine in DMF to the resin, ensuring it is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 20-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Deprotection: Add a fresh solution of 30-50% piperidine in DMF and agitate for another 20-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.
Protocol 2: DBU/Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if possible.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine. A second treatment may be necessary for particularly difficult cases.
Protocol 3: Quantitative Monitoring of Fmoc-Deprotection by UV-Vis Spectroscopy
-
Collect Filtrate: During each deprotection step, collect the filtrate that is drained from the reaction vessel into a volumetric flask of known volume.
-
Dilute Sample: Dilute the collected filtrate with DMF to a final volume. Further dilute an aliquot of this solution with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Calculate Fmoc Release: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-piperidine adduct. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. From the concentration and total volume, the moles of released Fmoc group can be determined and compared to the theoretical loading of the resin.
Visualizations
Caption: Mechanism of Fmoc-deprotection of this compound.
References
Technical Support Center: Purification of N-Benzylglycine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides containing N-Benzylglycine (NBG), a non-natural amino acid known for introducing significant challenges during downstream processing.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of NBG-containing peptides, offering step-by-step solutions.
Problem 1: Poor solubility of the crude peptide.
Q: My lyophilized crude peptide containing this compound won't dissolve in the initial HPLC mobile phase (Water/Acetonitrile (B52724) with 0.1% TFA). What should I do?
A: This is a common issue due to the increased hydrophobicity imparted by the benzyl (B1604629) group.[1][2] NBG-containing peptides often aggregate and resist dissolution in purely aqueous solutions.[3]
Solutions:
-
Use a Strong Organic Co-Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent before diluting it with the HPLC mobile phase.[1][4] Sonication can aid this process.[3]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4][5]
-
Procedure: Start by adding a very small volume of the strong solvent (e.g., 50-100 µL) to the peptide pellet and vortex. Once dissolved, slowly add your initial mobile phase buffer to the desired concentration (e.g., 1-5 mg/mL).[4] Always filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
-
Adjust the pH: The net charge of a peptide influences its solubility.[3]
-
For Basic Peptides: If your peptide has a net positive charge (contains Lys, Arg, His), try dissolving it in an acidic solution like 10% acetic acid.
-
For Acidic Peptides: If your peptide has a net negative charge (contains Asp, Glu), try dissolving it in a basic solution like dilute ammonium (B1175870) bicarbonate.
-
Note: After dissolution, you can lyophilize the peptide solution and re-attempt dissolving it in the appropriate HPLC buffer.
-
-
Use Chaotropic Agents: For severe aggregation, chaotropic agents can be used during the dissolution step, but they are not compatible with direct HPLC injection and require a subsequent desalting step.
Problem 2: Poor chromatographic peak shape (broadening, tailing).
Q: The main peak for my NBG-peptide on the RP-HPLC chromatogram is very broad or shows significant tailing. How can I improve the resolution?
A: Poor peak shape is often a sign of on-column aggregation, slow desorption kinetics, or interaction with the silica (B1680970) backbone of the stationary phase.[2][6]
Solutions:
-
Optimize the Gradient: Hydrophobic peptides often require a shallower gradient to achieve good separation.[6] A slower rate of increase in the organic mobile phase gives the peptide more time to interact with the stationary phase and elute as a sharper peak.[7]
-
Elevate the Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can improve peak shape by reducing solvent viscosity and disrupting aggregation.[4] However, this should be approached with caution as it can risk peptide degradation.[4]
-
Change the Stationary Phase: If peak shape does not improve on a standard C18 column, consider a different stationary phase.
-
Less Hydrophobic Phases: A C8 or C4 column can be beneficial for very hydrophobic peptides, as it reduces the strong retention.[8]
-
Different Ligands: A diphenyl or phenyl-hexyl column offers different selectivity (pi-pi interactions) which can be advantageous for peptides containing aromatic groups like NBG.
-
-
Add Organic Modifiers: Adding a small percentage of a solvent like NMP or isopropanol (B130326) to the mobile phase can sometimes disrupt on-column aggregation and improve peak shape.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to purify? A1: The primary challenge stems from the benzyl group attached to the glycine (B1666218) nitrogen. This modification significantly increases the hydrophobicity and steric bulk of the amino acid residue. This leads to two main problems:
-
Increased Hydrophobicity: Makes the peptide less soluble in aqueous solutions and causes it to bind very strongly to reversed-phase HPLC columns, complicating elution.[1]
-
Peptide Aggregation: The hydrophobic benzyl groups on different peptide chains can interact, leading to self-association and the formation of aggregates.[5][9] This aggregation reduces solubility, can cause precipitation during purification, and leads to broad, poorly resolved peaks in HPLC.[2]
Q2: What is the recommended starting method for RP-HPLC purification of an NBG-containing peptide? A2: A good starting point is a standard C18 reversed-phase column with a mobile phase system consisting of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).[4][10] Due to the peptide's hydrophobicity, you will likely need a shallow gradient and a higher final percentage of acetonitrile for elution.[1][6]
Q3: What are the typical impurities found in crude NBG-peptide synthesis? A3: Common impurities are byproducts of solid-phase peptide synthesis (SPPS) and include:
-
Deletion sequences: Peptides missing one or more amino acids.[2]
-
Truncated peptides: Shorter peptide fragments from incomplete coupling reactions.[2]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[2]
-
By-products from cleavage: Residual scavengers and other reagents used to cleave the peptide from the resin.[10]
Q4: Can I use an alternative to RP-HPLC for purification? A4: While RP-HPLC is the most common and effective method, other techniques can be used, particularly as an initial cleanup step.[10][11] Size-Exclusion Chromatography (SEC) can be used to remove very small impurities or high molecular weight aggregates. Ion-exchange chromatography (IEX) can also be employed if the peptide carries a significant net charge, separating it from less charged impurities.[12] Often, these methods are used in a multi-step protocol before a final RP-HPLC polishing step.[12]
Data and Protocols
Table 1: Comparison of Solubilization Strategies for Hydrophobic Peptides
| Strategy | Solvent/Additive | Concentration | Efficacy | Notes |
| Co-Solvent Addition | DMSO or DMF | 5-10% in initial buffer | High | Effective for highly hydrophobic peptides. Use minimal volume needed for dissolution.[1][4] |
| pH Adjustment | 10% Acetic Acid | As needed for dissolution | Medium-High | Best for basic peptides (net positive charge).[3] |
| 1% Ammonium Hydroxide | As needed for dissolution | Medium-High | Best for acidic peptides (net negative charge).[3] | |
| Chaotropic Agents | Guanidinium Chloride | 6 M | Very High | Disrupts strong aggregation but requires a desalting step before RP-HPLC.[4] |
| Mechanical Disruption | Sonication | N/A | Medium | Aids in breaking up particulates and enhances dissolution in conjunction with solvents.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for a Difficult-to-Dissolve NBG-Peptide
-
Weigh approximately 5 mg of the lyophilized crude peptide into a clean microcentrifuge tube.
-
Add 50 µL of DMSO to the tube. Vortex vigorously for 30-60 seconds.[4]
-
If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[3]
-
Once the peptide is fully dissolved, slowly add 950 µL of Buffer A (0.1% TFA in water) dropwise while vortexing to bring the total volume to 1 mL (concentration of 5 mg/mL).[4]
-
Centrifuge the solution at high speed (e.g., >13,000 x g) for 5 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a clean HPLC vial using a syringe fitted with a 0.45 µm filter.[1] The sample is now ready for injection.
Protocol 2: General RP-HPLC Purification
-
System Preparation:
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 column volumes until the baseline is stable.[4]
-
Injection: Inject the prepared peptide sample onto the column.
-
Chromatography & Gradient:
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the main peptide peak(s).[1]
-
Analysis and Pooling: Analyze the collected fractions for purity and identity using analytical HPLC and Mass Spectrometry (MS).[1] Pool the fractions that meet the desired purity level (e.g., >95%).[1][11]
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. hplc.eu [hplc.eu]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylglycine stability issues in different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments involving N-Benzylglycine.
Troubleshooting Guides
This section provides solutions to common stability problems observed with this compound under various reaction conditions.
Issue 1: Unexpected degradation of this compound during thermal stress testing.
-
Question: My this compound is degrading at elevated temperatures. What are the likely degradation products and what reaction pathway is involved?
-
Answer: Under thermal stress, particularly in the gas phase, this compound can undergo decomposition. A likely degradation pathway involves the initial loss of the benzyl (B1604629) group, followed by further breakdown. Studies on the ethyl ester of this compound have shown that thermal decomposition can yield benzylamine (B48309) and carbon dioxide as major products.
Thermal Degradation Pathway of this compound.
Issue 2: Appearance of unknown peaks in HPLC analysis after exposure to acidic or basic conditions.
-
Question: I am observing new peaks in my HPLC chromatogram after treating this compound with acid or base. What could these be?
-
Answer: this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the molecule. The appearance of new peaks likely indicates the formation of degradation products. While specific degradation rates for this compound are not extensively published, related compounds suggest that the rate of hydrolysis is dependent on pH and temperature. It is crucial to use a validated stability-indicating HPLC method to separate and quantify these potential degradants.
Workflow for Investigating Hydrolytic Stability.
Issue 3: this compound degradation under oxidative stress.
-
Question: My this compound sample shows degradation when exposed to an oxidizing agent. What is a possible degradation pathway?
-
Answer: The benzyl C-N bond in this compound can be susceptible to oxidative cleavage. Electrochemical studies on similar compounds have demonstrated that this bond can be broken under oxidative conditions. This would likely lead to the formation of benzaldehyde (B42025) and glycine.
Potential Oxidative Degradation Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions I should use to test the stability of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] Based on regulatory guidelines and common practices for pharmaceuticals, the following stress conditions are recommended:[2][3][4]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, elevated to 60-80°C if no degradation is observed.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, elevated to 60-80°C if no degradation is observed.[2] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[3] |
| Thermal Degradation | Dry heat at 70-80°C. |
| Photodegradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5] |
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating HPLC method must be able to separate this compound from all its potential degradation products. Here is a general protocol for developing such a method:
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid or a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to a suitable value, typically between 3 and 7).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient to elute all components, for example:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Detection: Use a UV detector, monitoring at a wavelength where this compound and its potential degradation products have absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Forced Degradation Samples: Inject samples from your forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure that all degradation products are well-resolved from the parent this compound peak.
-
Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Workflow for HPLC Method Development.
Q3: Is this compound sensitive to light?
Q4: What is the expected thermal stability of this compound in solution?
A4: The thermal stability of this compound in solution will depend on the solvent, pH, and temperature. A study on the gas-phase elimination kinetics of this compound ethyl ester showed decomposition occurs at high temperatures (380-430 °C). In solution, degradation is expected to occur at lower temperatures, and the rate will be influenced by the reaction medium. It is recommended to conduct thermal stability studies in the intended reaction or storage solvent at relevant temperatures.
Quantitative Data Summary
While specific quantitative data for this compound degradation is limited in the public domain, the following table provides a template for how such data should be structured and presented based on forced degradation studies.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Major Degradation Products (Proposed) |
| 0.1 M HCl | 60 | 24 | Data to be generated | Benzaldehyde, Glycine |
| 0.1 M NaOH | 60 | 24 | Data to be generated | Benzaldehyde, Glycine |
| 3% H₂O₂ | 25 | 24 | Data to be generated | Benzaldehyde, Glycine |
| Dry Heat | 80 | 48 | Data to be generated | Benzylamine, CO₂ |
| Photolytic | 25 | As per ICH | Data to be generated | To be determined |
Note: The degradation products listed are based on theoretical pathways and studies of related compounds. Actual products should be confirmed by analytical techniques such as LC-MS.
References
Mitigating aggregation of peptides containing N-Benzylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating aggregation issues encountered with peptides containing N-Benzylglycine (NBG) residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBG) and why is it used in peptides?
This compound is a type of N-substituted glycine, which belongs to a class of building blocks used to create "peptoids." When incorporated into a peptide chain, the benzyl (B1604629) group is attached to the backbone nitrogen atom. This modification is used to introduce specific structural constraints, enhance proteolytic stability, modulate solubility, and explore novel therapeutic properties. The aromatic benzyl group can also facilitate specific molecular interactions, such as π-π stacking.[1]
Q2: What are the primary causes of aggregation in NBG-containing peptides?
Aggregation of NBG-containing peptides is a phenomenon driven by noncovalent interactions.[2][3] Key contributing factors include:
-
Hydrophobic Interactions: The nonpolar benzyl groups can interact to minimize contact with aqueous environments, leading to self-association.[3][4]
-
π-π Stacking: The aromatic rings of the benzyl groups can stack on top of one another, a primary driver for self-assembly that significantly influences aggregation kinetics.[1]
-
Secondary Structure Formation: Peptides containing hydrophobic residues can form β-sheet or α-helical structures that promote intermolecular interactions and lead to the formation of insoluble aggregates.[5]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular encounters, often promoting aggregation via a nucleation-polymerization mechanism.[6]
-
Environmental Factors: pH, ionic strength, and temperature can all influence the charge state and conformation of the peptide, thereby affecting its propensity to aggregate.[3][6] Peptides are often least soluble at their isoelectric point.
Q3: What are the common signs of NBG-peptide aggregation?
Common indicators of peptide aggregation include:
-
Poor or partial solubility in aqueous buffers.[7]
-
Appearance of turbidity, precipitation, or a gel-like consistency in solution.
-
Shrinking of the resin matrix during solid-phase peptide synthesis (SPPS).[8]
-
Low yields during purification, as aggregates may be lost during filtration or may not elute properly during chromatography.[9][10]
-
Inaccurate peptide concentration measurements, which can lead to experimental errors.[11]
Q4: How can aggregation be monitored and quantified?
Several analytical techniques can be used to detect and quantify peptide aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): A precise method for separating and quantifying monomers from dimers, oligomers, and higher-weight aggregates.[12]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a characteristic fluorescence enhancement that can be used to monitor fibril formation.[13][14]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of aggregates.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology, such as fibrils or amorphous structures.[15]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with NBG-containing peptides.
Scenario 1: My NBG-peptide shows poor solubility in my desired aqueous buffer.
Poor solubility is a primary indicator of aggregation. The following workflow can help you find a suitable solvent system.
References
- 1. Influence of Peptoid Sequence on the Mechanisms and Kinetics of 2D Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics Insights into the Aggregation Behavior of N-Terminal β-Lactoglobulin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new approach to quantification of mAb aggregates using peptide affinity probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Benzylglycine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzylglycine derivatives. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The two most prevalent methods are the direct N-alkylation of glycine (B1666218) or its esters with a benzyl (B1604629) halide (such as benzyl bromide or chloride) and the reductive amination of a glyoxylic acid derivative with benzylamine (B48309).[1][2]
Q2: I am getting a significant amount of a byproduct that is difficult to separate from my desired this compound derivative. What is it likely to be?
A2: A common byproduct, especially in N-alkylation reactions, is the over-alkylated product, N,N-dibenzylglycine or its corresponding ester.[1] This occurs when the newly formed this compound derivative reacts again with the benzyl halide.
Q3: My N-alkylation reaction is not proceeding to completion, and I have a low yield. What are the potential causes?
A3: Low yields in N-alkylation reactions can stem from several factors, including:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the glycine derivative effectively.
-
Steric hindrance: Bulky substituents on either the glycine derivative or the benzyl halide can slow down the reaction.
-
Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.
-
Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.[3]
-
Reagent degradation: The benzyl halide or other reagents may have degraded due to improper storage or handling.
Q4: What is a typical purification strategy for this compound derivatives?
A4: Purification is often challenging due to the similar polarities of the product and byproducts.[1] A common strategy involves:
-
Aqueous workup: To remove water-soluble impurities and salts.
-
Column chromatography: Using silica (B1680970) gel is a standard method to separate the desired product from starting materials and byproducts.
-
Recrystallization: This can be an effective final step to obtain a highly pure product.
-
Distillation: For liquid derivatives like this compound ethyl ester, distillation under reduced pressure can be effective.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation in N-alkylation | Inactive alkylating agent or base. | Use fresh or purified reagents. Ensure the base is not hydrated. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC.[3] | |
| Steric hindrance. | Consider using a less hindered glycine derivative or a more reactive benzyl halide if possible. | |
| Inefficient stirring in a heterogeneous mixture. | Ensure vigorous stirring to maximize contact between reactants.[3] | |
| Formation of N,N-dibenzylglycine byproduct | Excess of benzyl halide. | Use a stoichiometric amount or a slight excess of the glycine derivative relative to the benzyl halide. |
| High reaction temperature. | Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.[1] | |
| Concentrated reaction mixture. | Running the reaction at a higher dilution may favor the mono-alkylation. | |
| Reaction is sluggish during reductive amination | Suboptimal pH for imine formation. | Adjust the pH to be mildly acidic (around 4-5) to facilitate imine formation without protonating the amine.[3] |
| Inefficient reducing agent. | Ensure the reducing agent is active and added at the appropriate stage of the reaction. | |
| Difficulty in purifying the final product | Co-elution of product and impurities during chromatography. | Experiment with different solvent systems for chromatography. A gradient elution might be necessary. |
| Product is lost during aqueous workup. | Check the pH of the aqueous layer; your product might be more soluble at a certain pH. Back-extract the aqueous layer if necessary.[4] |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield of this compound Ethyl Ester via N-Alkylation
| Base | Solvent | Temperature (°C) | Benzylating Agent | Yield (%) | Reference |
| Triethylamine (B128534) | Ethanol | 40 | Benzyl chloride | 80.3 | [1] |
| K₂CO₃ | Acetone | Reflux | Alkyl bromide | Low | [5] |
| Pyridine/Xylidene | Toluene | 110-140 | Benzyl chloride | High | [6] |
| Diisopropylethylamine | Dichloromethane | 25-28 | Ethyl 2-bromoacetate | 97.7 | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Ethyl Ester via N-Alkylation
This protocol is adapted from a procedure using glycine ethyl ester hydrochloride and benzyl chloride.[1]
-
Preparation of Glycine Ethyl Ester Free Base:
-
In a flask, suspend glycine ethyl ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add triethylamine (1.0 eq.) and stir the mixture. A white precipitate of triethylamine hydrochloride will form.
-
Filter the mixture to remove the precipitate. The filtrate contains the glycine ethyl ester free base.
-
-
N-Alkylation:
-
To the filtrate containing glycine ethyl ester, add another equivalent of triethylamine (1.0 eq.).
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add benzyl chloride (1.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, filter the mixture to remove any solids.
-
Wash the filtrate with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis of this compound Derivatives via Reductive Amination
This is a general protocol for reductive amination.
-
Imine Formation:
-
Dissolve the glyoxylic acid derivative (1.0 eq.) and benzylamine (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Adjust the pH to ~4-5 using a mild acid if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride) in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic workflows for this compound derivatives.
Caption: Troubleshooting logic for low yield in N-alkylation.
Caption: Mechanism of enzyme inhibition by this compound derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 7. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-Benzylglycine and N-benzyl-l-alanine in Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Benzylglycine and N-benzyl-l-alanine as modifications in bradykinin (B550075) B2 receptor antagonists. The information is compiled from preclinical studies to aid in the rational design of more potent and effective therapeutic agents targeting the kallikrein-kinin system.
Performance Comparison
The substitution of specific amino acid residues in peptide-based bradykinin antagonists with this compound or N-benzyl-l-alanine at position 8 has been shown to significantly enhance their antagonistic potency at the B2 receptor.[1] While detailed head-to-head quantitative data from a single study is limited in the public domain, the available literature indicates a notable improvement in in vivo efficacy for both modifications compared to the parent compounds.
The primary measure of efficacy reported in these studies is the inhibition of the vasodepressor response to exogenous bradykinin in rats, a functional in vivo assay that reflects the antagonist's ability to block the physiological effects of B2 receptor activation.
Table 1: Summary of In Vivo Performance of this compound and N-benzyl-l-alanine Containing Bradykinin Antagonists
| Modification at Position 8 | Parent Compound | In Vivo Assay | Observed Potency | Quantitative Data (pA2) |
| This compound | d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-Arg | Rat Blood Pressure Test | Impressive enhancement of B2 antagonistic potency.[1] | Not explicitly reported in available literature. |
| N-benzyl-l-alanine | d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-Arg | Rat Blood Pressure Test | Impressive enhancement of B2 antagonistic potency.[1] | Not explicitly reported in available literature. |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bradykinin antagonist potency. Below are protocols for key experiments typically employed in the evaluation of these compounds.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the bradykinin B2 receptor.
-
Objective: To quantify the affinity of this compound and N-benzyl-l-alanine containing antagonists for the B2 receptor.
-
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Bradykinin).
-
Test antagonists (this compound and N-benzyl-l-alanine modified peptides).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand, and increasing concentrations of the test antagonist.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit bradykinin-induced intracellular calcium release, a key downstream event in B2 receptor signaling.
-
Objective: To determine the functional potency (IC50) of the antagonists in a cell-based assay.
-
Materials:
-
Cells stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Test antagonists.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom microplate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate.
-
Calcium Flux Measurement:
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of bradykinin to stimulate the B2 receptor.
-
Immediately measure the kinetic change in fluorescence intensity.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the bradykinin-induced calcium response.
-
In Vivo Assay: Inhibition of Bradykinin-Induced Hypotension in Rats
This assay assesses the in vivo efficacy of the antagonists by measuring their ability to block the vasodepressor effect of bradykinin.
-
Objective: To evaluate the in vivo potency and duration of action of the antagonists.
-
Materials:
-
Normotensive rats.
-
Bradykinin.
-
Test antagonists.
-
Apparatus for continuous blood pressure monitoring.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate an artery for blood pressure measurement and a vein for drug administration.
-
Baseline Measurement: Record the baseline mean arterial pressure.
-
Bradykinin Challenge: Administer a dose of bradykinin that elicits a consistent and submaximal hypotensive response.
-
Antagonist Administration: Administer the test antagonist.
-
Post-Antagonist Bradykinin Challenge: At various time points after antagonist administration, re-challenge with the same dose of bradykinin and measure the hypotensive response.
-
Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive response at each time point. The pA2 value can be determined by constructing a Schild plot from dose-response curves of bradykinin in the presence of different antagonist concentrations.
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow for Bradykinin Antagonist Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel bradykinin B2 receptor antagonists.
Caption: Experimental Workflow for Antagonist Evaluation.
References
A Comparative Analysis of N-Benzylglycine and Sarcosine on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptide backbones is a critical tool in medicinal chemistry and materials science. By altering the fundamental building blocks of peptides, researchers can fine-tune their conformational preferences, enhance their stability, and modulate their biological activity. Among the various modifications, N-substitution of glycine (B1666218) residues to create "peptoids" is a widely adopted strategy. This guide provides a detailed comparison of two common N-substituted glycines, N-Benzylglycine and Sarcosine (N-methylglycine), and their respective effects on peptide structure, supported by established principles and experimental methodologies.
Introduction to N-Substituted Glycines
N-substituted glycines, or peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This seemingly subtle alteration has profound consequences for the peptide's structure and function. The absence of a hydrogen bond donor on the backbone nitrogen removes the capacity for the formation of traditional secondary structures like alpha-helices and beta-sheets, which are stabilized by hydrogen bonds. However, this modification also introduces unique steric and electronic effects that can drive the formation of novel, stable secondary structures.
This compound: The Bulky Aromatic Inducer of Defined Structures
This compound introduces a bulky, aromatic benzyl (B1604629) group onto the glycine nitrogen. This significant steric hindrance dramatically restricts the conformational freedom of the peptide backbone. The presence of the benzyl group is expected to favor specific dihedral angles to minimize steric clashes, often leading to the formation of well-defined turn or helical structures. The aromatic ring can also engage in π-π stacking interactions, further stabilizing specific folded conformations.
Sarcosine (N-methylglycine): The Minimalist Modulator of Flexibility
In contrast to the bulky this compound, Sarcosine features a minimal methyl group on the nitrogen atom. While this modification also removes the hydrogen bond donor capability, its steric impact is considerably less pronounced. The primary effect of Sarcosine incorporation is an increase in the local flexibility of the peptide chain compared to other N-substituted glycines with larger side chains. However, it still restricts the conformational space available to a standard glycine residue and can influence the cis/trans isomerization of the preceding peptide bond.
Comparative Analysis of Structural Effects
The distinct steric and electronic properties of this compound and Sarcosine lead to different predictable effects on peptide secondary structure.
| Feature | This compound | Sarcosine (N-methylglycine) |
| Steric Hindrance | High | Low |
| Conformational Flexibility | Significantly Restricted | Moderately Restricted |
| Tendency for Defined Structures | High (turns, helices) | Low to Moderate |
| Influence on Cis/Trans Isomerization | Can favor specific isomers due to steric bulk | Can influence equilibrium |
| Potential for Side-Chain Interactions | π-π stacking | Hydrophobic interactions (minor) |
| Impact on Beta-Sheet Formation | Strongly Disruptive | Disruptive |
Experimental Protocols
To experimentally validate the predicted structural effects of this compound and Sarcosine, the following biophysical techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution.
Sample Preparation:
-
Synthesize the peptides of interest using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general folding.
-
Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
TOCSY: To identify spin systems of individual amino acid residues.
-
NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
For peptides containing ¹³C or ¹⁵N labeled residues, heteronuclear experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be performed for greater spectral dispersion.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[1][2]
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).
-
Determine the precise concentration of the peptide stock solution, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
Prepare a series of dilutions of the peptide in the desired solvent or buffer to a final concentration typically in the range of 10-100 µM.
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic secondary structure signatures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
Visualizing Methodologies and Concepts
Conclusion
The choice between incorporating this compound or Sarcosine into a peptide sequence has significant and predictable consequences for its structure. This compound, with its bulky aromatic side chain, is a potent inducer of defined secondary structures, albeit non-canonical ones. In contrast, Sarcosine offers a more subtle means of modulating backbone flexibility and disrupting hydrogen-bonding networks without imposing severe steric constraints. The selection of one over the other will depend on the specific design goals, whether it be to enforce a particular conformation for receptor binding or to introduce localized flexibility to enhance pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for characterizing the precise structural impact of these valuable modifications in peptide drug discovery and design.
References
N-Benzylglycine: A Viable Alternative to N-Methylated Amino Acids in Drug Development
For researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic properties of peptide-based therapeutics, N-alkylation of amino acids is a well-established strategy. While N-methylated amino acids are commonly employed, N-Benzylglycine presents a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of this compound and other N-methylated amino acids, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
The introduction of substituents on the nitrogen atom of an amino acid residue can profoundly influence the resulting peptide's conformation, metabolic stability, and membrane permeability. N-methylation, the most common modification, involves the addition of a methyl group. This compound, a glycine (B1666218) derivative bearing a benzyl (B1604629) group on its nitrogen atom, offers a bulkier, more lipophilic modification that can impart unique characteristics to a peptide chain.
Comparative Analysis: this compound vs. N-Methylated Amino Acids
The choice between incorporating this compound or a canonical N-methylated amino acid into a peptide sequence depends on the desired physicochemical and biological properties of the final molecule. Below is a comparative summary of their key attributes.
| Feature | N-Methylated Amino Acids | This compound | Rationale & Supporting Data |
| Steric Hindrance | Moderate | High | The bulky benzyl group of this compound imposes greater steric constraints on the peptide backbone compared to a methyl group. This can be advantageous for locking the peptide into a specific bioactive conformation but may also hinder receptor binding if the active conformation is not favored.[1] |
| Lipophilicity | Increased | Significantly Increased | The aromatic benzyl group substantially increases the lipophilicity of the amino acid residue. This can enhance membrane permeability and facilitate entry into cells, a desirable trait for targeting intracellular proteins.[2] |
| Metabolic Stability | Enhanced | Potentially Enhanced | N-alkylation, in general, protects the amide bond from proteolytic cleavage by sterically hindering the approach of proteases.[2] While N-methylation is known to significantly increase metabolic stability, the larger benzyl group in this compound is also expected to confer high resistance to enzymatic degradation. |
| Impact on Secondary Structure | Can disrupt β-sheets and favor turn structures | Can significantly alter backbone conformation | The steric bulk of the N-benzyl group can act as a strong conformational constraint, potentially inducing specific secondary structures or disrupting existing ones more profoundly than a methyl group. |
| Synthetic Accessibility | Well-established protocols | Straightforward synthesis | Both N-methylated amino acids and this compound can be synthesized via established chemical methods. Protocols for the synthesis of this compound are readily available.[3][4] |
Key Applications and Performance Data
A significant area where N-substituted amino acids, including derivatives of this compound, have shown promise is in the development of inhibitors for the Glycine Transporter 1 (GlyT1).[5][6] GlyT1 is a crucial regulator of glycine levels in the synaptic cleft and is a therapeutic target for neurological disorders such as schizophrenia.[5][7]
| Compound Type | Example | Target | Mechanism of Action | Key Findings |
| N-Methylated Glycine (Sarcosine) Derivatives | (R)-N[3-(4'-fluorophenyl)-3-(4'-phenyl-phenoxy)propyl]-sarcosine (NFPS) | GlyT1 | Non-competitive inhibition of glycine transport.[8] | Potent inhibitors of GlyT1, but some exhibit apparently irreversible binding.[8] |
| This compound Derivatives | Substituted this compound amides | GlyT1 | Competitive or non-competitive inhibition depending on the substitution pattern. | This compound scaffold allows for extensive chemical modification to tune potency and selectivity. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of glycine with benzyl chloride.
Materials:
-
Glycine
-
Benzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve glycine and sodium carbonate in water.
-
Add ethanol to the solution.
-
Slowly add benzyl chloride to the reaction mixture with stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloride.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Assessment of Peptide Metabolic Stability in Human Serum
This protocol outlines a general workflow for evaluating the stability of peptides containing this compound or N-methylated amino acids in human serum.[9][10][11][12]
Materials:
-
Test peptide (containing this compound or N-methylated amino acid)
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the enzymatic degradation by adding an equal volume of ACN containing 1% TFA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide and its potential metabolites by HPLC-MS.
-
Quantify the amount of intact peptide remaining at each time point by integrating the peak area from the HPLC chromatogram.
-
Calculate the half-life (t₁/₂) of the peptide in human serum.
Visualizing the Role of N-Substituted Glycine Derivatives in GlyT1 Inhibition
The following diagrams illustrate the mechanism of GlyT1 and a general experimental workflow for evaluating GlyT1 inhibitors.
Caption: Mechanism of GlyT1 and its inhibition by N-substituted glycine derivatives.
Caption: Workflow for evaluating the potency of GlyT1 inhibitors.
Conclusion
Both this compound and traditional N-methylated amino acids are valuable tools for medicinal chemists to enhance the drug-like properties of peptides. N-methylation provides a more subtle modification that can improve metabolic stability with minimal steric impact. In contrast, this compound offers a bulkier, more lipophilic alternative that can profoundly influence conformation and membrane permeability. The choice of which N-substituted amino acid to incorporate should be guided by the specific therapeutic goal and the structural context of the peptide. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of peptides containing these important modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 8. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides: N-Benzylglycine vs. Proline
For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptides is paramount in the rational design of therapeutics. This guide provides an objective comparison of the conformational effects of incorporating N-Benzylglycine (NBG) versus the naturally occurring Proline into peptide backbones, supported by experimental data.
The three-dimensional structure of a peptide dictates its biological activity. The introduction of non-natural amino acids is a powerful strategy to modulate peptide conformation, enhance stability, and improve pharmacokinetic properties. Among these, N-substituted glycines, such as this compound, have emerged as valuable tools for creating peptidomimetics with tailored structures. This guide focuses on a direct comparison of the conformational impact of NBG, a flexible N-substituted glycine (B1666218), with Proline, a unique cyclic amino acid known for its profound influence on peptide architecture.
Structural Distinctions: A Tale of Two Rings (or Lack Thereof)
Proline's defining feature is its pyrrolidine (B122466) ring, which incorporates the backbone nitrogen and alpha-carbon. This cyclic constraint restricts the peptide backbone's flexibility, particularly the phi (φ) dihedral angle. In contrast, this compound is an N-alkylated derivative of glycine, featuring an acyclic benzyl (B1604629) group attached to the backbone nitrogen. This substitution also introduces steric bulk but allows for greater conformational freedom compared to the rigid ring of Proline.
Quantitative Conformational Comparison
The primary distinction in the conformational behavior of peptides containing this compound versus Proline lies in the isomerization of the peptide bond and the resulting backbone dihedral angles. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography reveal significant differences:
| Conformational Parameter | Peptide with Proline | Peptide with this compound (as an N-aryl glycine analog) | Experimental Technique |
| Omega (ω) Dihedral Angle | Exhibits both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations. The cis form is significantly populated. | Strongly favors the trans conformation. | NMR Spectroscopy, X-ray Crystallography |
| Phi (φ) Dihedral Angle | Restricted to approximately -60° to -75° due to the pyrrolidine ring. | More flexible, with a broader range of accessible angles. | NMR Spectroscopy, X-ray Crystallography |
| Psi (ψ) Dihedral Angle | A wider range of values is possible, contributing to turns and kinks. | Can adopt conformations leading to helical structures, such as a polyproline type II-like helix.[1] | NMR Spectroscopy, X-ray Crystallography |
| Secondary Structure Propensity | Often induces β-turns and disrupts α-helical structures.[2][3] | Can promote the formation of defined secondary structures, including helices, by enforcing a specific peptide bond geometry.[1][4] | Circular Dichroism, NMR Spectroscopy |
Experimental Methodologies
The conformational analysis of peptides relies on a suite of sophisticated analytical techniques. Here, we detail the protocols for the key experimental methods used to elucidate the structures of NBG- and Proline-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[2]
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general folding.
-
Perform two-dimensional (2D) experiments, such as COSY, TOCSY, and NOESY/ROESY, to assign proton resonances and identify through-bond and through-space correlations.
-
For quantitative analysis of cis/trans populations, integrate the distinct sets of signals corresponding to each isomer in the 1D or 2D spectra.
-
Measure scalar couplings (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to determine dihedral angle restraints.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the sequential assignment methodology.
-
Calculate interproton distances from NOESY/ROESY cross-peak intensities.
-
Use the experimental restraints (distances and dihedral angles) in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have a high absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using a reliable method (e.g., UV-Vis absorbance if aromatic residues are present, or amino acid analysis).
-
Prepare a blank sample containing only the buffer.
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm or less.
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.
Sample Preparation and Crystallization:
-
Synthesize and purify the peptide to a high degree (>95%).
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
Data Collection and Structure Determination:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data.
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement or direct methods.
-
Build an atomic model into the resulting electron density map and refine the structure.
Visualizing the Conformational Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of these peptides.
Conclusion
The incorporation of this compound into a peptide backbone, as a representative of N-aryl glycines, leads to a distinct conformational outcome compared to Proline. While Proline's cyclic structure introduces a kink and allows for a significant population of the cis amide bond isomer, NBG strongly favors the trans conformation. This preference for a single isomer in NBG-containing peptides can reduce conformational heterogeneity and promote the formation of well-defined secondary structures, such as helices.[1] These fundamental differences make this compound a valuable building block for designing peptidomimetics with predictable and stable three-dimensional structures, a critical aspect in the development of novel peptide-based therapeutics.
References
N-Benzylglycine Incorporation Enhances Bradykinin Antagonist Bioactivity
A comparative analysis of N-Benzylglycine-containing peptides versus their parent analogues reveals a significant enhancement in biological activity, offering a promising strategy for the development of more potent therapeutics. This guide presents supporting experimental data, detailed protocols, and a visualization of the relevant signaling pathway.
Researchers in drug development are continually exploring novel chemical modifications to enhance the potency and stability of peptide-based drugs. One such modification, the incorporation of this compound, a peptoid building block, has demonstrated a remarkable ability to improve the bioactivity of a bradykinin (B550075) B2 receptor antagonist. This guide provides a comprehensive comparison of a parent bradykinin antagonist and its this compound-containing analogue, highlighting the superior performance of the modified peptide.
Enhanced Antagonistic Potency with this compound
The introduction of an this compound residue at a key position within a bradykinin antagonist peptide sequence has been shown to significantly increase its antagonistic potency. A study comparing the bioactivity of a parent bradykinin antagonist with its this compound-modified counterpart revealed a substantial improvement in the ability to counteract the effects of bradykinin.
| Peptide Sequence | Modification | Antagonistic Potency (pA2) | Fold Increase in Potency |
| d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-Arg | Parent Peptide | 7.5 | - |
| d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-N-Bzl-Gly -Thi-Arg | This compound at position 8 | 8.5 | ~10-fold |
Table 1: Comparison of Antagonistic Potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency. The data demonstrates that the this compound containing peptide is approximately 10 times more potent than its parent peptide.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vivo Bioassay: Rat Blood Pressure Test for Bradykinin Antagonism
This in vivo assay determines the ability of an antagonist to inhibit the vasodepressor (blood pressure lowering) effect of bradykinin in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Bradykinin solution
-
Parent peptide and this compound containing peptide solutions
-
Blood pressure transducer and recording system
-
Catheters for intravenous and intra-arterial administration
Procedure:
-
Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Allow the animal's blood pressure to stabilize.
-
Administer a standard dose of bradykinin intravenously and record the resulting drop in blood pressure. This serves as the control response.
-
Administer a dose of the antagonist (parent peptide or this compound analogue) intravenously.
-
After a set period, re-administer the same standard dose of bradykinin and record the change in blood pressure.
-
The antagonistic activity is quantified by the degree of inhibition of the bradykinin-induced hypotension. The pA2 value is calculated by performing this procedure with a range of antagonist concentrations and analyzing the dose-response curves.[1][2]
In Vitro Bioassay: Proteolytic Stability in Plasma
This assay assesses the stability of the peptides in the presence of plasma proteases, providing an indication of their potential in vivo half-life.
Materials:
-
Human or rat plasma
-
Parent peptide and this compound containing peptide solutions
-
Incubator (37°C)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Incubate the test peptide (parent or this compound analogue) in plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
The degradation rate and half-life of the peptide in plasma are calculated from the decrease in the intact peptide concentration over time.[3][4][5][6][7]
Bradykinin B2 Receptor Signaling Pathway
Bradykinin exerts its physiological effects, including vasodilation and inflammation, by binding to the B2 receptor, a G-protein coupled receptor (GPCR).[8][9][10][11][12] The binding of bradykinin initiates a signaling cascade that ultimately leads to the cellular response. This compound-containing antagonists competitively block this binding, thereby inhibiting the downstream signaling.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Conclusion
The incorporation of this compound into peptide sequences represents a powerful strategy for enhancing their biological activity. The presented data on a bradykinin antagonist clearly demonstrates a significant improvement in potency. This approach, coupled with rigorous experimental validation, holds great promise for the development of next-generation peptide therapeutics with improved efficacy and stability. The detailed protocols and the visualized signaling pathway provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. google.com [google.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 11. gosset.ai [gosset.ai]
- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylglycine: A Superior Building Block for Advanced Peptide and Peptidomimetic Therapeutics
In the landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the vast array of synthetic amino acids, N-Benzylglycine, a prominent member of the N-substituted glycine (B1666218) family, has emerged as a particularly advantageous building block. This guide provides a comprehensive comparison of this compound with other unnatural amino acids, supported by experimental evidence, to highlight its superior properties in the development of next-generation therapeutics.
Enhanced Proteolytic Resistance: A Key Advantage
One of the most significant advantages of incorporating this compound into peptide sequences is the remarkable enhancement of their resistance to proteolytic degradation. N-substituted glycine oligomers, also known as peptoids, are structural isomers of peptides where the side chain is attached to the nitrogen atom of the backbone instead of the α-carbon.[1] This fundamental change renders the peptide backbone unrecognizable to common proteases, thereby significantly increasing the in vivo half-life of the resulting peptidomimetic.[1]
While this enhanced stability is a general feature of peptoids, the choice of the N-substituent plays a crucial role in other properties like solubility and target affinity. The benzyl (B1604629) group of this compound provides a hydrophobic and rigid element that can favorably influence the conformational stability and binding affinity of the peptide mimic.[1]
Superior Performance in Bioactive Peptide Modification: The Case of Bradykinin (B550075) Antagonists
A compelling example of this compound's utility is demonstrated in the development of potent bradykinin B2 receptor antagonists. Bradykinin is a peptide involved in inflammation and pain, and its antagonists are of significant therapeutic interest.[2][3] Researchers have shown that substituting a key position in a bradykinin antagonist sequence with this compound leads to an impressive enhancement of its B2 antagonistic potency.[4]
Table 1: Comparison of Bradykinin Antagonist Potency
| Compound | Modification | Relative Antagonistic Potency |
| Model Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg | Baseline |
| Analog 1 | Position 8 substituted with This compound | Impressively Enhanced[4] |
| Analog 2 | Position 8 substituted with N-Benzyl-L-alanine | Impressively Enhanced[4] |
| Acylated Analog 1 | N-terminus acylation of Analog 1 | Further Enhanced[4] |
This enhancement in potency underscores the ability of the N-benzyl group to introduce a rigid, hydrophobic moiety that can significantly improve receptor binding affinity and metabolic resistance.[5]
Versatility in Synthesis and Application
This compound is a versatile building block in both organic synthesis and medicinal chemistry.[5] It serves as a key component in the solid-phase synthesis of peptoids using the submonomer method, a highly efficient and adaptable technique that allows for the creation of diverse oligomeric sequences.[6][7][8] This method's compatibility with a wide range of primary amines enables the generation of large peptoid libraries for drug screening.
Furthermore, this compound can be utilized as a chiral auxiliary in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals.[5] Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl group, allow it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecular scaffolds.[5]
Experimental Protocols
Solid-Phase Synthesis of Peptoids using the Submonomer Method
This protocol outlines the manual solid-phase synthesis of a peptoid incorporating this compound using the submonomer method developed by Zuckermann and colleagues.[6][8][9]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) 4-methylpiperidine (B120128) in DMF
-
Bromoacetic acid (0.6 M in DMF)
-
N,N'-diisopropylcarbodiimide (DIC)
-
Benzylamine (B48309) (as the primary amine for introducing the N-benzyl group)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% 4-methylpiperidine in DMF. Wash the resin thoroughly with DMF.
-
Acylation: Add a solution of bromoacetic acid in DMF to the resin, followed by the addition of DIC to activate the carboxylic acid. Allow the reaction to proceed for the specified time, then wash the resin with DMF.
-
Displacement (Amination): Add a solution of benzylamine in a suitable solvent (e.g., N-methylpyrrolidinone) to the resin. This step introduces the N-benzyl side chain via nucleophilic displacement of the bromide. Agitate the reaction mixture, then wash the resin extensively with DMF.
-
Iteration: Repeat the acylation and displacement steps with the desired primary amines to elongate the peptoid chain.
-
Cleavage: Once the desired sequence is synthesized, cleave the peptoid from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Bradykinin Antagonists Containing this compound
The synthesis of bradykinin antagonists is typically performed using standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of Fmoc-N-Benzylglycine is achieved using standard coupling reagents.
Materials:
-
Fmoc-protected amino acids (including Fmoc-N-Benzylglycine)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
TFA cleavage cocktail
Procedure:
-
The peptide is assembled on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.
-
For the incorporation of this compound, Fmoc-N-Benzylglycine is coupled using a suitable activating agent like HBTU or HATU in the presence of a base such as DIPEA.
-
Following the completion of the peptide sequence, the N-terminal Fmoc group is removed.
-
The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.
-
The crude peptide is purified by preparative RP-HPLC.
Visualizing the Molecular Mechanisms
To better understand the biological context and synthetic workflows discussed, the following diagrams are provided.
Caption: Workflow for Solid-Phase Peptoid Synthesis.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Conclusion
This compound stands out as a superior unnatural amino acid for the development of advanced peptide and peptidomimetic therapeutics. Its incorporation leads to significantly enhanced proteolytic stability, a critical factor for improving drug half-life. The demonstrated ability of this compound to dramatically increase the potency of bioactive peptides, such as bradykinin antagonists, highlights its value in optimizing drug-receptor interactions. Coupled with its synthetic versatility, this compound offers researchers and drug developers a powerful tool to design novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 8. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 9. pubs.acs.org [pubs.acs.org]
N-Benzylglycine Fortification: A Comparative Analysis of Peptide Stability
In the realm of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. Proteolytic degradation in vivo is a major hurdle, often leading to a short half-life and reduced efficacy of peptide drugs. One promising strategy to overcome this is the incorporation of N-alkylated amino acids into the peptide backbone. This guide provides a comparative analysis of the effect of N-benzylglycine, a specific N-alkylated amino acid, on peptide stability, supported by experimental data and detailed protocols.
Enhanced Proteolytic Resistance with N-Alkylation
N-alkylation, the substitution of the amide proton with an alkyl group, fundamentally alters the properties of the peptide backbone. This modification, particularly the introduction of a benzyl (B1604629) group in this compound, offers a dual advantage in enhancing peptide stability. Firstly, it introduces steric hindrance, physically obstructing the approach of proteolytic enzymes to the cleavage site. Secondly, by removing the amide proton, a key hydrogen bond donor is eliminated, disrupting the recognition patterns that proteases rely on to bind to their substrates.
A study by Kaminker et al. investigated the effect of various N-alkyl substitutions on the stability of a model pentapeptide against the protease elastase. Their findings demonstrate a significant increase in the half-life of N-alkylated peptides compared to the native, non-alkylated sequence.
Comparative Stability of N-Alkylated Pentapeptides
| Peptide Sequence | N-Alkyl Group (R1) | Half-life (τ1/2) in minutes | Fold Increase in Half-life vs. Native |
| H-Ala-Ala-Gly-Ala-Ala-OH | H (Native) | 10 | 1 |
| H-Ala-Ala-(N-Me)Gly-Ala-Ala-OH | Methyl | 30 | 3 |
| H-Ala-Ala-(N-Et)Gly-Ala-Ala-OH | Ethyl | 25 | 2.5 |
| H-Ala-Ala-(N-Bn)Gly-Ala-Ala-OH | Benzyl | 20 | 2 |
| H-Ala-Ala-(N-EtPh)Gly-Ala-Ala-OH | Ethylphenyl | 15 | 1.5 |
Data summarized from Kaminker et al. The study highlights that while N-methylation provided the highest stability in this specific model, N-benzylation also resulted in a twofold increase in the peptide's half-life compared to the unmodified peptide[1][2].
Mechanism of Enhanced Stability
The increased resistance to proteolysis conferred by N-alkylation can be attributed to the structural changes in the peptide backbone.
Experimental Protocols
To validate the effect of this compound on peptide stability, a standardized experimental workflow is crucial. The following protocol outlines a typical in vitro plasma stability assay.
In Vitro Plasma Stability Assay
1. Peptide Synthesis and Preparation:
-
Synthesize the native peptide and the this compound modified peptide using solid-phase peptide synthesis (SPPS).
-
Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterize the peptides by mass spectrometry to confirm their identity.
-
Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
2. Plasma Incubation:
-
Thaw human plasma at 37°C.
-
Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the plasma-peptide mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
3. Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile) to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
4. Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a specific multiple reaction monitoring (MRM) method for the parent peptide and its potential degradation products.
5. Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the peptide half-life (t1/2).
References
N-Benzylglycine Modification Drastically Enhances Peptide Stability Against Enzymatic Degradation
A comprehensive analysis of peptide modifications reveals that N-benzylglycine incorporation, a form of N-substitution creating a peptoid structure, offers superior resistance to enzymatic breakdown compared to unmodified peptides and other common stabilization strategies. This heightened stability positions this compound-modified peptides as promising candidates for therapeutic development where longevity in biological systems is paramount.
The inherent instability of natural peptides in the presence of proteases is a significant hurdle in their development as therapeutic agents. To address this, various chemical modifications are employed to enhance their enzymatic stability. A comparative assessment highlights the exceptional proteolytic resistance conferred by this compound modification.
Unparalleled Stability of this compound Peptides
Peptides modified with this compound, which are a type of peptoid, demonstrate remarkable resistance to enzymatic degradation. Peptoids, or oligo-N-substituted glycines, feature a repositioning of the side chain from the α-carbon to the amide nitrogen. This structural alteration effectively renders them unrecognizable to proteases, which are highly specific for the L-amino acid backbone of natural peptides. As a result, peptoids, including those containing this compound, are not susceptible to cleavage by these enzymes.[1]
Comparative Analysis of Peptide Stabilization Strategies
To provide a clear comparison, the following table summarizes the enzymatic stability of various peptide modifications.
| Modification | Unmodified Peptide | This compound (Peptoid) | N-Methylation | D-Amino Acid Substitution |
| Mechanism of Stability | Susceptible to cleavage by proteases at specific recognition sites. | The N-substituted backbone is not recognized by proteases, preventing enzymatic cleavage.[1] | Steric hindrance at the amide bond can reduce protease recognition and cleavage. | Proteases are stereospecific for L-amino acids and generally cannot cleave peptide bonds involving D-amino acids. |
| Relative Enzymatic Stability | Low | Very High | Moderate to High | High |
| Reported Half-life (Illustrative) | Minutes to hours | Can be on the order of many hours to days | Can significantly increase half-life compared to unmodified peptides. | Substantially increases half-life by preventing cleavage at the site of substitution. |
Note: The illustrative half-life values are generalizations. The actual half-life is highly dependent on the specific peptide sequence, the location of the modification, and the enzymatic environment.
Experimental Assessment of Enzymatic Stability
The enzymatic stability of peptides is typically assessed through in vitro assays. A general workflow for such an experiment is outlined below.
Detailed Experimental Protocol
A detailed protocol for a comparative enzymatic stability assay is provided below.
Objective: To compare the enzymatic stability of an unmodified peptide with its this compound, N-methylated, and D-amino acid modified analogs in the presence of a specific protease (e.g., trypsin) or a complex biological matrix (e.g., human serum).
Materials:
-
Unmodified peptide
-
This compound modified peptide
-
N-Methylated peptide
-
D-Amino acid substituted peptide
-
Protease (e.g., Trypsin, sequencing grade)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
Procedure:
-
Peptide Stock Solution Preparation: Prepare stock solutions of each peptide (unmodified and modified) in an appropriate solvent (e.g., water or a small amount of organic solvent followed by dilution in PBS) at a concentration of 1 mg/mL.
-
Enzyme/Serum Preparation:
-
For specific protease assay: Prepare a working solution of trypsin in PBS at a suitable concentration (e.g., 10 µg/mL).
-
For serum stability assay: Thaw human serum on ice and centrifuge to remove any precipitates.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed (37°C) PBS (for protease assay) or human serum to achieve a final peptide concentration of 100 µg/mL.
-
For the protease assay, initiate the reaction by adding the trypsin working solution to the peptide solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
-
Reaction Quenching:
-
Immediately mix the collected aliquot with an equal volume of the quenching solution (10% TFA) to stop the enzymatic reaction.
-
For serum samples, the quenching solution will also precipitate serum proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples (e.g., at 14,000 x g for 10 minutes) to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate reversed-phase HPLC column coupled to a mass spectrometer.
-
Develop a gradient elution method to separate the intact peptide from its degradation products.
-
Monitor the disappearance of the intact peptide by extracting the ion chromatogram corresponding to its mass-to-charge ratio.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
-
Signaling Pathway of Peptide Degradation
The enzymatic degradation of peptides is a fundamental biological process. The following diagram illustrates the general pathway of proteolytic cleavage.
References
N-Benzylglycine in Drug Design: A Comparative Guide to its Performance Against Other Glycine Derivatives
In the landscape of medicinal chemistry, glycine (B1666218) and its derivatives serve as versatile scaffolds for the development of novel therapeutic agents. Among these, N-Benzylglycine has emerged as a significant building block, offering unique structural and functional properties. This guide provides a comprehensive comparison of this compound with other glycine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective and targeted pharmaceuticals.
Unveiling the Potential: this compound as a Bioactive Scaffold
This compound, an N-substituted derivative of the simplest amino acid, glycine, incorporates a benzyl (B1604629) group on the nitrogen atom. This modification imparts a degree of lipophilicity and steric bulk, which can profoundly influence the pharmacological profile of a molecule. It has been explored in various therapeutic areas, including the development of anticonvulsants and bradykinin (B550075) B2 receptor antagonists.
Head-to-Head Comparison: this compound Derivatives versus Other Glycine Analogs
To objectively assess the performance of this compound in drug design, this section presents quantitative data from two distinct therapeutic applications: anticonvulsant activity and bradykinin B2 receptor antagonism.
Anticonvulsant Activity: N-(Benzyloxycarbonyl)glycine Derivatives
In the search for novel anticonvulsant agents, derivatives of N-(benzyloxycarbonyl)glycine (Z-glycine), which features a benzyloxycarbonyl group on the nitrogen, have been synthesized and evaluated. These compounds provide a relevant comparison to this compound due to the presence of the benzyl moiety. The following table summarizes the median effective dose (ED50) of these derivatives in the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.[1]
| Compound | R Group | Anticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.) |
| N-(Benzyloxycarbonyl)glycine | H | > 300 |
| N-(Benzyloxycarbonyl)glycine Methyl Ester | -CH₃ | 100 - 300 |
| N-(Benzyloxycarbonyl)glycine Ethyl Ester | -CH₂CH₃ | 100 - 300 |
| N-(Benzyloxycarbonyl)glycine Benzyl Ester | -CH₂-Ph | 30 - 100 |
| N-(Benzyloxycarbonyl)glycinamide | -NH₂ | > 300 |
| N-(Benzyloxycarbonyl)glycine Benzylamide | -NH-CH₂-Ph | 4.8 (at 30 min), 11.6 (at 3 h) |
Data sourced from a study on N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants.[1][2][3]
The data clearly indicates that the N-(benzyloxycarbonyl)glycine benzylamide is the most potent anticonvulsant among the tested derivatives, with an ED50 comparable to the established antiepileptic drug phenytoin.[2] Notably, the parent compound, N-(benzyloxycarbonyl)glycine, and its simple amide and ester derivatives showed significantly lower activity. This highlights the critical role of the N-benzyl substitution in enhancing anticonvulsant potency within this series.
Bradykinin B2 Receptor Antagonism
This compound has also been incorporated into peptide-based drug candidates, specifically as a strategy to enhance the potency of bradykinin B2 receptor antagonists. Bradykinin is a mediator of inflammation and pain, making its receptors attractive targets for drug development. A study on synthetic bradykinin antagonists demonstrated that the substitution of a specific amino acid residue with this compound or N-benzyl-L-alanine resulted in a remarkable increase in antagonistic activity.[4]
| Peptide Analogue | Modification at Position 8 | B2 Antagonistic Potency |
| d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi -Arg | Thienylalanine (Standard) | Baseline |
| d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-This compound -Arg | This compound | Impressively Enhanced |
| d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-N-benzyl-L-alanine -Arg | N-benzyl-L-alanine | Impressively Enhanced |
Information sourced from a study on potent bradykinin antagonists.[4]
While specific quantitative pA2 values were not available in the initial abstracts, the qualitative description of an "impressive enhancement" for both this compound and N-benzyl-L-alanine substitutions underscores the significant contribution of the N-benzyl moiety to the potency of these antagonists.[4] This suggests that N-benzyl substituted glycine derivatives can be highly effective in modulating peptide-receptor interactions.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[2][5][6]
Animals: Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g).[2]
Apparatus: An electroconvulsometer capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats) at 60 Hz for 0.2 seconds through corneal electrodes.[2]
Procedure:
-
Animals are administered the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At the predetermined time of peak effect, a maximal electrical stimulus is delivered through saline-soaked corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is observed.
-
Protection is defined as the abolition of the tonic hindlimb extension.[2]
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Rat Blood Pressure Test for Bradykinin B2 Receptor Antagonism
This in vivo assay assesses the ability of a compound to inhibit the vasodepressor response to exogenous bradykinin, a hallmark of B2 receptor activation.[4][7][8][9][10][11]
Animals: Male Wistar rats.[7]
Procedure:
-
Rats are anesthetized and instrumented for continuous monitoring of arterial blood pressure.
-
A baseline blood pressure is established.
-
The antagonist (test compound) is administered, typically via intravenous infusion.
-
Following administration of the antagonist, a bolus of bradykinin is injected.
-
The inhibition of the expected bradykinin-induced hypotensive (vasodepressor) response is measured.
-
The potency of the antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[12][13][14][15]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Drug development workflow from lead identification to clinical trials.
References
- 1. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Bradykinin antagonism and prostaglandins in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypertensive effect of a bradykinin antagonist in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1 /bradykinin B2 receptor heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pa2 determination | PPTX [slideshare.net]
- 13. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 15. neuron.mefst.hr [neuron.mefst.hr]
Safety Operating Guide
Proper Disposal of N-Benzylglycine: A Step-by-Step Guide
For researchers and professionals in drug development, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-Benzylglycine, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Assessment and Classification
Before disposal, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound and its hydrochloride salt may be harmful if swallowed and can cause skin and eye irritation.[1][2] Some sources also indicate that it may be toxic to aquatic life.[1][3] Therefore, it should be treated as hazardous waste unless determined otherwise by a qualified professional or institutional guidelines.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral | [1][3] |
| Causes skin irritation | Skin Corrosion/Irritation | [1][4] |
| Causes serious eye damage/irritation | Serious Eye Damage/Eye Irritation | [1][4] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | [4] |
| Toxic to aquatic life | Hazardous to the aquatic environment | [1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.
Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with this compound; high-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[5]
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong acids.[7]
-
Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9] The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][10] The container must be kept closed except when adding waste.[8][11]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][5][11]
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all necessary PPE is worn correctly. Have the designated hazardous waste container ready and properly labeled.
-
Collection of Solid Waste:
-
Carefully sweep up solid this compound using a brush and dustpan, avoiding the creation of dust.
-
Place the collected solid into the designated hazardous waste container.
-
-
Collection of Liquid Waste (Solutions containing this compound):
-
If this compound is in a solution, pour the waste solution carefully into a designated liquid hazardous waste container. Avoid splashing.
-
If the solvent is volatile, perform this transfer in a chemical fume hood.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate (the rinse solvent) and dispose of it as hazardous liquid waste in the appropriate container.
-
After triple rinsing, deface or remove the original label from the container and dispose of it in the regular trash.[11]
-
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial absorbent pad to contain the spill.[3]
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material or spilled solid.
-
Place the cleanup materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Benzyl Glycine [chembk.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. peptide.com [peptide.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling N-Benzylglycine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Benzylglycine. The following procedures are based on available safety data sheets and best practices for laboratory chemical handling to ensure a safe working environment.
Personal Protective Equipment (PPE)
A thorough assessment of the specific laboratory procedures is necessary to ensure the appropriate selection of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[1][2] A face shield may be necessary for splash protection.[3] | To protect against airborne particles and chemical splashes.[3] |
| Hand Protection | Nitrile gloves.[3] Double-gloving is recommended.[3] It is important to observe the permeability and breakthrough time provided by the glove supplier.[4] | To prevent skin contact with the chemical.[3] |
| Body Protection | Long-sleeved clothing and a lab coat.[1][4] A flame-resistant lab coat is advisable.[3] | To prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a chemical fume hood or when dust formation is likely.[1][3] Under normal use with adequate ventilation, respiratory protection may not be required.[2][4] | To prevent inhalation of the powdered compound.[3] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4][5] Remove any contaminated clothing.[5] If symptoms occur or irritation persists, get medical attention.[4][5] |
| Inhalation | Move the person to fresh air.[2][4] If breathing has stopped, perform artificial respiration.[5] Seek medical attention immediately if symptoms occur.[2][4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[2][4] Seek medical attention if symptoms occur.[4] |
Safe Handling and Storage
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
When weighing, use anti-static weighing dishes to prevent scattering of the powder.[3]
-
Do not return unused chemicals to the original container to prevent contamination.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Store at temperatures between 0 - 8 °C.[6]
Operational and Disposal Plan
A systematic approach to the entire lifecycle of the chemical, from handling to disposal, is outlined below.
Caption: Safe handling workflow for this compound.
Spill and Disposal Procedures:
-
In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4] Avoid generating dust.[2][4]
-
Waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
